Globomycin
Description
Structure
2D Structure
Properties
IUPAC Name |
12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGBXFZXJAWPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983012 | |
| Record name | 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67076-74-8, 64441-34-5 | |
| Record name | Globomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067076748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Globomycin: A Technical Guide to its Isolation, Characterization, and Mechanism of Action
Abstract
Globomycin, a cyclic lipodepsipeptide antibiotic, represents a significant discovery in the ongoing search for novel antimicrobial agents, particularly those with activity against Gram-negative bacteria. First isolated from Streptomyces species in 1978, its unique mode of action—the inhibition of lipoprotein signal peptidase II (LspA)—has made it a valuable tool for microbiological research and a lead compound for the development of new therapeutics. This technical guide provides an in-depth overview of the discovery of this compound, detailing the producing organisms, fermentation and isolation protocols, its quantitative antimicrobial activity, and its mechanism of action at a molecular level. This document is intended for researchers, scientists, and drug development professionals in the field of microbiology and infectious diseases.
Introduction
The rise of antibiotic resistance, especially in Gram-negative pathogens, is a critical global health challenge.[1] The discovery of novel antibiotics with unique mechanisms of action is therefore of paramount importance. This compound, a natural product synthesized by several Streptomyces strains, emerged as a promising candidate due to its specific and potent activity against Gram-negative bacteria.[1] Its discovery was the result of systematic screening of actinomycetes for antimicrobial compounds. This guide will delve into the technical details of this compound's journey from a microbial metabolite to a well-characterized inhibitor of a crucial bacterial pathway.
The Producing Organisms and Fermentation
This compound was initially discovered to be produced by four distinct strains of actinomycetes: Streptomyces halstedii No. 13912, Streptoverticillium cinnamoneum No. 15037, Streptomyces neohygroscopicus subsp. globomyceticus No. 15631, and Streptomyces hagronensis No. 17834.[2] The name "this compound" was inspired by its ability to induce the formation of global-shaped spheroplasts in Escherichia coli.[2]
Fermentation Conditions
The production of this compound is typically achieved through submerged batch fermentation. While specific media compositions and conditions can be optimized for each producing strain, a general protocol for Streptomyces fermentation is provided below. The initial discovery reported a yield of 10 µg/mL of this compound from the cultivation of S. halstedii No. 13912 for 96 hours at 27°C.[2]
Table 1: Representative Fermentation Parameters for this compound Production
| Parameter | Recommended Value/Range | Notes |
| Producing Strain | Streptomyces halstedii No. 13912 | Other producing strains can also be used. |
| Culture Medium | Tryptone Soya Broth (TSB) or other suitable complex media | Optimization of carbon and nitrogen sources can enhance yield.[3] |
| Inoculum | Spore suspension or vegetative mycelia from a seed culture | A 5% (v/v) inoculum from a 24-48 hour seed culture is common.[1] |
| Fermentation Vessel | Baffled Erlenmeyer flasks or bioreactor | For larger scale, a bioreactor with controlled pH and dissolved oxygen is preferred.[4] |
| Temperature | 27-30°C | Optimal temperature may vary slightly between strains.[5] |
| Agitation | 200-250 rpm | To ensure adequate aeration and nutrient distribution.[6] |
| Incubation Time | 96 hours (4 days) | Time course experiments are recommended to determine peak production.[2] |
| pH | Maintained around 7.0-7.5 | pH control is crucial for optimal growth and secondary metabolite production.[5] |
| Aeration | Dependent on vessel and culture volume | Adequate aeration is critical for these aerobic bacteria. |
Isolation and Purification of this compound
The recovery of this compound from the fermentation broth involves extraction and chromatographic purification. The following protocol is a representative method based on published procedures.
Experimental Protocol: Isolation and Purification
-
Harvesting and Extraction:
-
After the fermentation period, the culture broth is centrifuged at 8,000-10,000 rpm for 15-20 minutes to separate the mycelia from the supernatant.[7]
-
The cell-free supernatant is then extracted twice with an equal volume of ethyl acetate (1:1 v/v) in a separation funnel.[7]
-
The mixture is shaken vigorously for 20-60 minutes to ensure complete extraction of this compound into the organic phase.[5][7]
-
The ethyl acetate layers are combined and concentrated to dryness under reduced pressure using a rotary evaporator.[7]
-
-
Silica Gel Column Chromatography:
-
The crude extract is redissolved in a minimal amount of a suitable solvent (e.g., chloroform or a chloroform:methanol mixture) and applied to a silica gel column (100-200 µm particle size).[8]
-
A typical column can be prepared with a 2.5 cm internal diameter and a 25-40 cm length.[8]
-
The column is eluted with a gradient of chloroform and methanol. A suggested gradient is:
-
100% Chloroform
-
Chloroform:Methanol (9:1)
-
Chloroform:Methanol (7:3)
-
Chloroform:Methanol (1:9)
-
100% Methanol[8]
-
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.[8] Fractions with similar Rf values are pooled.
-
-
Crystallization:
-
The pooled, purified fractions containing this compound are concentrated.
-
This compound is then crystallized from acetonitrile to yield colorless needles.
-
-
Purity Analysis (Optional):
-
The purity of the crystalline this compound can be assessed by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a methanol or acetonitrile/water gradient containing trifluoroacetic acid (TFA) is a common system for peptide analysis.[9]
-
Quantitative Data: Antimicrobial Activity of this compound
This compound exhibits specific and potent activity against a range of Gram-negative bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Gram-negative Bacteria
| Organism | This compound MIC (µg/mL) | Analog G0790 MIC (µg/mL) | Analog G2a MIC (µg/mL) | Analog G2d MIC (µg/mL) |
| Escherichia coli (CFT073) | 32[2] | 4[2] | 32[10] | 32[10] |
| Escherichia coli (MG1655 ΔtolC) | 0.25[2] | 0.125[2] | - | - |
| Enterobacter cloacae (ATCC 13047) | 128[2] | 16[2] | - | - |
| Klebsiella pneumoniae (ATCC 700603) | 128[2] | 32[2] | - | - |
| Acinetobacter baumannii (ATCC 17978) | >128[2] | 64[2] | 16[10] | 16[10] |
| Acinetobacter baumannii (ATCC 19606) | >128[11] | - | 16[10] | 16[10] |
| Pseudomonas aeruginosa | 16[10] | - | 32[10] | 32[10] |
Table 3: In Vitro Inhibition of LspA by this compound and its Analogs
| Compound | IC50 (nM) against P. aeruginosa LspA |
| This compound | 40[10] |
| Analog G1a | 2940 ± 850[10] |
| Analog G1b | 3680 ± 420[10] |
| Analog G1c | 6040 ± 710[10] |
| Analog G1d | 9480 ± 600[10] |
| Analog G1e | 3560 ± 250[10] |
| Analog G1f | 8890 ± 550[10] |
Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)
This compound's antibacterial activity stems from its specific inhibition of lipoprotein signal peptidase II (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway.[12] This pathway is essential for the maturation and localization of lipoproteins, which play vital roles in the integrity and function of the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria.
The Lipoprotein Processing Pathway
The processing of lipoproteins in Gram-negative bacteria is a multi-step process that occurs at the inner membrane:
-
Synthesis and Translocation: Pro-prolipoproteins are synthesized in the cytoplasm and translocated across the inner membrane via the Sec or Tat secretion systems.
-
Diacylglyceryl Transfer: The enzyme prolipoprotein diacylglyceryl transferase (Lgt) transfers a diacylglyceryl group from phosphatidylglycerol to a conserved cysteine residue within the "lipobox" of the pro-prolipoprotein.
-
Signal Peptide Cleavage: Lipoprotein signal peptidase II (LspA) recognizes the lipidated prolipoprotein and cleaves the N-terminal signal peptide.
-
N-acylation: In most Gram-negative bacteria, the apolipoprotein N-acyltransferase (Lnt) adds a third acyl chain to the N-terminal cysteine.
-
Trafficking: The mature lipoprotein is then transported to the outer membrane by the Lol system.
This compound acts as a non-cleavable substrate analog, binding to the active site of LspA and sterically hindering the access of its natural lipoprotein substrates.[12] This leads to the accumulation of unprocessed prolipoproteins in the inner membrane, disrupting the biogenesis of the outer membrane and ultimately causing cell death.
Caption: Lipoprotein processing pathway in Gram-negative bacteria and the inhibitory action of this compound on LspA.
Experimental Protocol: LspA Inhibition Gel-Shift Assay
This protocol is adapted from published methods to determine the inhibitory activity of this compound on LspA.[10]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.02% (w/v) LMNG):
-
12 µM pre-prolipoprotein substrate (e.g., pre-proICP)
-
250 µM DOPG (dioleoylphosphatidylglycerol)
-
1.2 µM purified Lgt enzyme
-
-
Incubate the mixture at 37°C for 60 minutes with gentle agitation to allow the conversion of the pre-prolipoprotein to the diacylglyceryl-modified prolipoprotein (the LspA substrate).
-
-
Inhibition Step:
-
Add varying concentrations of this compound (or a solvent control) to the reaction mixtures.
-
Initiate the LspA reaction by adding 0.5 µM of purified LspA enzyme.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the reaction products on a Tris-glycine or Tris-tricine SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
The cleavage of the signal peptide by LspA results in a mobility shift of the lipoprotein. The inhibition of LspA by this compound will result in a decrease in the amount of the cleaved product.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
-
Experimental Workflow for this compound Discovery and Characterization
The discovery and characterization of a novel natural product like this compound from Streptomyces follows a general workflow.
Caption: A generalized experimental workflow for the discovery and characterization of a bioactive compound from Streptomyces.
Conclusion
The discovery of this compound from Streptomyces strains has provided a valuable chemical probe for studying bacterial lipoprotein biogenesis and a potential scaffold for the development of novel antibiotics against Gram-negative pathogens. Its specific inhibition of LspA highlights the importance of targeting essential and conserved bacterial pathways. The detailed methodologies and data presented in this guide are intended to facilitate further research into this compound, its analogs, and other natural products from the rich microbial world. The continued exploration of Streptomyces and other actinomycetes, coupled with modern analytical and molecular techniques, promises the discovery of new and effective treatments for infectious diseases.
References
- 1. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3journals.org [e3journals.org]
- 4. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 5. banglajol.info [banglajol.info]
- 6. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smujo.id [smujo.id]
- 8. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Globomycin: A Technical Guide to its Chemical Structure, Molecular Properties, and Biological Activity
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Globomycin is a cyclic lipodepsipeptide antibiotic originally isolated from several species of Streptomyces. It has garnered significant interest within the scientific community due to its specific and potent inhibitory activity against lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway. This unique mechanism of action makes this compound and its analogs attractive candidates for the development of novel antibiotics, particularly against Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound's chemical structure, molecular formula, and key experimental protocols, and presents quantitative data on its biological activity.
Chemical Structure and Molecular Formula
This compound is a 19-membered cyclic depsipeptide. Its structure is characterized by a pentapeptide core linked to an N-terminal fatty acid tail, (2R,3R)-3-hydroxy-2-methylnonanoic acid. The cyclic structure is formed by an ester linkage between the hydroxyl group of the fatty acid and the C-terminal glycine. The peptide core consists of the amino acids L-serine, L-allo-threonine, glycine, N-methyl-L-leucine, and L-allo-isoleucine.[1][2] The presence of the non-proteinogenic amino acids L-allo-threonine and L-allo-isoleucine is a notable feature of its structure.[1]
The molecular formula of this compound is C₃₂H₅₇N₅O₉.[1][3] Its molecular weight is approximately 655.82 g/mol .[4]
Key Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₃₂H₅₇N₅O₉ |
| Molecular Weight | 655.82 g/mol |
| CAS Number | 67076-74-8 |
| IUPAC Name | 12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
Figure 1. 2D Chemical Structure of this compound.
Biological Activity and Mechanism of Action
This compound exerts its antimicrobial effect by specifically inhibiting lipoprotein signal peptidase II (LspA).[4][5] LspA is a crucial enzyme in the lipoprotein processing pathway in bacteria. This pathway is responsible for the maturation and localization of lipoproteins to the bacterial cell envelope.[6] By inhibiting LspA, this compound prevents the cleavage of the signal peptide from prolipoproteins, leading to an accumulation of these precursors in the cytoplasmic membrane.[3] This disruption of the lipoprotein maturation process ultimately results in bacterial cell death.[7] The specificity of this compound for LspA, an enzyme not found in eukaryotes, makes it a promising candidate for targeted antibacterial therapy.[8]
Lipoprotein Processing Pathway and this compound Inhibition
The following diagram illustrates the lipoprotein processing pathway in Gram-negative bacteria and the point of inhibition by this compound.
References
- 1. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new peptide antibiotic with spheroplast-forming activity. III. Structural determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Bacterial Lipoprotein Processing Pathway
An In-Depth Technical Guide on the Mechanism of Action of Globomycin on LspA
Executive Summary
This compound is a cyclic lipopeptide antibiotic that potently inhibits the bacterial enzyme Lipoprotein Signal Peptidase II (LspA). LspA is a crucial aspartyl protease in the bacterial lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins, a vital step for the integrity and function of the bacterial cell envelope.[1][2] This makes LspA an attractive target for novel antibiotics. This compound's mechanism of action is rooted in molecular mimicry; it functions as a non-cleavable substrate analog that sterically blocks the enzyme's active site.[3] Structural studies of the LspA-globomycin complex have elucidated the precise molecular interactions, revealing that the antibiotic's β-hydroxyl group lodges between the two catalytic aspartate residues of LspA, mimicking a tetrahedral reaction intermediate.[2][4] This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
In bacteria, lipoproteins are synthesized as preprolipoproteins with an N-terminal signal peptide.[3] This peptide directs the protein for secretion across the cytoplasmic membrane. The maturation of these lipoproteins involves a conserved, sequential enzymatic pathway essential for the viability of most Gram-negative bacteria and important for virulence in Gram-positive bacteria.[5][6]
The pathway proceeds as follows:
-
Modification by Lgt: The enzyme prolipoprotein diacylglyceryl transferase (Lgt) transfers a diacylglyceryl moiety to a conserved cysteine residue within a specific recognition sequence known as the "lipobox" [L-X-Y-C].[4] This results in the formation of a prolipoprotein.
-
Cleavage by LspA: Lipoprotein signal peptidase II (LspA) recognizes the modified lipobox and cleaves the signal peptide N-terminal to the acylated cysteine.[3][4]
-
N-acylation by Lnt (in Gram-negatives): In Gram-negative bacteria, a third enzyme, apolipoprotein N-acyltransferase (Lnt), adds a third acyl chain to the N-terminus of the cysteine.[4]
This compound specifically disrupts the second step of this critical pathway by inhibiting LspA.
Caption: The bacterial lipoprotein pathway and the inhibitory action of this compound on LspA.
Mechanism of LspA Inhibition by this compound
The inhibitory power of this compound stems from its ability to act as a highly effective molecular mimic of the natural prolipoprotein substrate.[3]
Active Site Blockade and Molecular Mimicry
Crystal structures of LspA from Pseudomonas aeruginosa and Staphylococcus aureus complexed with this compound have provided atomic-level detail of the inhibition mechanism.[1][2][3] this compound, a cyclic depsipeptide, positions itself within the LspA active site in a manner that mimics the binding of the prolipoprotein's lipobox.[7] The key interaction involves the β-hydroxyl group of a serine residue within this compound, which lodges directly between the two catalytic aspartate residues (Asp124 and Asp143 in E. coli) of LspA.[2][6] This interaction mimics the non-cleavable tetrahedral intermediate of the peptide bond hydrolysis reaction, effectively and sterically blocking the active site and preventing the processing of genuine substrates.[1][2]
Conformational Stabilization
Beyond simple steric hindrance, this compound binding also impacts the conformational dynamics of LspA.[8] Studies have shown that in its unbound (apo) state, LspA is flexible, fluctuating between open and closed conformations. The binding of this compound stabilizes the enzyme in an intermediate conformation.[9] This stabilization prevents the necessary dynamic changes required for substrate binding and subsequent cleavage, thus locking the enzyme in an inhibited state.[8]
Caption: this compound's β-hydroxyl group bridges LspA's catalytic aspartates, blocking the active site.
Quantitative Analysis of LspA Inhibition
The inhibitory activity of this compound and its analogs has been quantified through various in vitro and cell-based assays. The data highlights its potent enzymatic inhibition but variable whole-cell activity, particularly against Gram-positive bacteria.
| Compound | Target Organism/Enzyme | Assay Type | Value | Reference(s) |
| This compound | Pseudomonas aeruginosa LspA (PaLspA) | FRET Assay (IC₅₀) | 40 nM | [10] |
| This compound | Spiroplasma melliferum | MIC | 6.25 - 12.5 µM | [11] |
| This compound | Gram-positive bacteria (e.g., S. aureus) | MIC | >100 µg/mL | [12] |
| This compound | Mycobacterium tuberculosis | MIC | ≥40 mg/L (LspA-independent killing) | [13] |
| G0790 (analog) | Escherichia coli | MIC | 4- to 8-fold lower than this compound | [6] |
| G1a (analog) | PaLspA | FRET Assay (IC₅₀) | 2.94 ± 0.85 µM | [10] |
| G2a (analog) | PaLspA | FRET Assay (IC₅₀) | High nM range | [10] |
Note: The activity of this compound against M. tuberculosis has been shown to be independent of LspA inhibition.[13][14]
Key Experimental Protocols
The study of this compound's effect on LspA relies on several key experimental methodologies.
In Vitro LspA Activity Assay (FRET-based)
This assay provides a quantitative measure of LspA's proteolytic activity and its inhibition.
-
Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by LspA, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
-
Methodology:
-
Reagents: Purified LspA enzyme, FRET peptide substrate, assay buffer (e.g., Tris-HCl with detergent), this compound or test compounds.
-
Procedure: a. Reconstitute purified LspA into a suitable buffer containing a detergent (e.g., Triton X-100) to maintain solubility and activity. b. Prepare serial dilutions of this compound in the assay buffer. c. In a microplate, add the LspA enzyme to each well, followed by the this compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the FRET substrate to each well. e. Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]
-
Gel-Shift Assay for Prolipoprotein Processing
This method provides a direct visualization of the conversion of prolipoprotein to mature lipoprotein.
-
Principle: The cleavage of the signal peptide from a prolipoprotein by LspA results in a smaller mature lipoprotein. This size difference can be resolved using SDS-PAGE.
-
Methodology:
-
Reagents: Purified Lgt and LspA enzymes, a recombinant prolipoprotein substrate (e.g., proICP), lipid vesicles (e.g., DOPG), ATP, this compound.[2][10]
-
Procedure: a. Incubate the prolipoprotein substrate with Lgt and lipid vesicles to generate the diacylglyceryl-modified prolipoprotein (the LspA substrate). b. Add purified LspA to the reaction mixture in the presence of varying concentrations of this compound. c. Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding SDS-PAGE loading buffer and heating. e. Separate the reaction products using SDS-PAGE and visualize the protein bands using Coomassie blue staining or Western blot.
-
Data Analysis: The unprocessed prolipoprotein will migrate slower than the mature, cleaved lipoprotein. Inhibition by this compound will be evident by a decrease in the mature lipoprotein band and an accumulation of the prolipoprotein band.
-
Western Blot Analysis of Lipoprotein Processing in Whole Cells
This assay confirms the mechanism of action in a cellular context by detecting the accumulation of unprocessed lipoproteins.
-
Principle: When LspA is inhibited by this compound in live bacteria, prolipoproteins accumulate in the cell membrane. This accumulation can be detected using an antibody specific to a particular lipoprotein.
-
Methodology:
-
Procedure: a. Grow bacterial cultures (e.g., E. coli) to mid-log phase. b. Treat the cultures with varying concentrations of this compound for a set period. c. Harvest the cells by centrifugation and prepare whole-cell protein extracts by sonication or lysis buffer. d. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. e. Probe the membrane with a primary antibody against a known lipoprotein (e.g., anti-MPT83 for mycobacteria).[13] f. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Data Analysis: In this compound-treated cells, a higher molecular weight band corresponding to the unprocessed prolipoprotein will appear or increase in intensity compared to untreated controls.
-
Caption: Experimental workflow for characterizing LspA inhibitors like this compound.
Conclusion and Future Directions
The mechanism of action of this compound against LspA is a well-defined example of targeted enzyme inhibition through molecular mimicry. By acting as a non-cleavable tetrahedral intermediate analog, this compound effectively shuts down the crucial lipoprotein maturation pathway in many bacteria.[2] The detailed structural and functional understanding of this interaction provides a solid foundation for rational drug design. However, the high MIC values of this compound against certain pathogens, such as S. aureus, indicate that potent enzyme inhibition does not always translate to effective whole-cell activity, likely due to challenges with cell wall penetration or efflux.[12] Future efforts in developing LspA inhibitors will need to focus not only on optimizing interactions within the enzyme's active site but also on improving the pharmacokinetic and pharmacodynamic properties of the compounds to ensure they can reach their target in clinically relevant pathogens. The development of this compound analogs with enhanced Gram-negative spectrum and improved properties demonstrates the potential of this therapeutic strategy.[6][15]
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. columbuslabs.org [columbuslabs.org]
- 6. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational dynamics of the membrane enzyme LspA upon antibiotic and substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Globomycin: A Specific Inhibitor of Bacterial Signal Peptidase II
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Globomycin is a cyclic lipopeptide antibiotic that exhibits potent and specific inhibitory activity against bacterial type II signal peptidase (LspA).[1][2][3] LspA is a critical enzyme in the bacterial lipoprotein maturation pathway, responsible for the cleavage of the signal peptide from prolipoproteins.[4][5][6] This processing is essential for the proper localization and function of a wide array of lipoproteins involved in fundamental cellular processes, including cell wall maintenance, nutrient acquisition, and virulence.[7][8] The absence of a homologous enzyme in eukaryotes makes LspA an attractive target for the development of novel antibacterial agents.[9][10] This technical guide provides a comprehensive overview of this compound, detailing its structure, mechanism of action, and antibacterial spectrum. It further presents quantitative data on its activity, outlines key experimental protocols for its study, and illustrates the relevant biological pathways and experimental workflows through detailed diagrams.
Introduction: The Bacterial Lipoprotein Processing Pathway and the Role of Signal Peptidase II (LspA)
Bacterial lipoproteins are a diverse class of proteins anchored to cellular membranes via a lipid moiety attached to their N-terminal cysteine residue.[7] They play crucial roles in a variety of physiological processes essential for bacterial survival and pathogenesis. The maturation of these lipoproteins is a multi-step process that occurs at the cytoplasmic membrane.[4][5]
The canonical pathway in Gram-negative bacteria involves three key enzymes:
-
Lipoprotein diacylglyceryl transferase (Lgt): This enzyme initiates the process by transferring a diacylglyceryl group from a phospholipid to a conserved cysteine residue within the "lipobox" of the prolipoprotein.[5][8]
-
Signal peptidase II (LspA): Following lipidation by Lgt, LspA, an aspartyl peptidase, specifically recognizes the modified prolipoprotein and cleaves off the N-terminal signal peptide.[6][9][11] This step is essential for the subsequent processing and localization of the lipoprotein.
-
Lipoprotein N-acyl transferase (Lnt): In the final step, Lnt adds a third acyl chain to the N-terminal cysteine, resulting in a mature triacylated lipoprotein.[4]
The processed lipoproteins are then sorted and transported to their final destinations, primarily the inner or outer membranes, by the Lol (Localization of lipoproteins) pathway.[7][12] Inhibition of LspA disrupts this entire cascade, leading to the accumulation of unprocessed prolipoproteins in the inner membrane, which is ultimately detrimental to the bacterial cell.[13][14]
This compound: Structure and Properties
This compound is a cyclic depsipeptide antibiotic originally isolated from Streptomyces species.[3][15] Its structure is characterized by a 19-membered ring composed of five amino acids (L-serine, L-allo-threonine, glycine, N-methylleucine, and L-allo-isoleucine) and a 3-hydroxy-2-methylnonanoic acid moiety.[15][16] The hydroxyl group of the lipid tail forms an ester linkage with the C-terminal carboxylate of L-allo-isoleucine, closing the cyclic structure.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₅₇N₅O₈ | [15] |
| Molecular Weight | 655.8 g/mol | [15] |
| Appearance | White powder | [13] |
| Solubility | Soluble in methanol, ethyl acetate, chloroform; sparingly soluble in water | [13] |
Mechanism of Action: Specific Inhibition of LspA
This compound exerts its antibacterial effect by specifically targeting and inhibiting LspA.[17][18] Structural and functional studies have elucidated the molecular basis of this inhibition.
Crystal structures of LspA from Pseudomonas aeruginosa and Staphylococcus aureus in complex with this compound reveal that the antibiotic acts as a molecular mimic of the prolipoprotein substrate.[6][9][19] The Leu-Ile-Ser tripeptide motif within this compound occupies the active site of LspA, mimicking the "lipobox" consensus sequence of the natural substrate.[3][9] The serine residue of this compound plays a crucial role by coordinating with the two catalytic aspartate residues (Asp124 and Asp143 in P. aeruginosa LspA) in the active site.[9][20] This interaction forms a stable, non-cleavable complex that sterically blocks the active site, preventing the binding and processing of genuine prolipoprotein substrates.[6][9] The accumulation of these unprocessed lipoproteins in the cytoplasmic membrane leads to disruption of membrane integrity and ultimately cell death.[14]
Figure 1. Mechanism of LspA Inhibition by this compound.
Antibacterial Spectrum and Activity
This compound primarily exhibits activity against Gram-negative bacteria.[13][17] Its efficacy against Gram-positive bacteria is generally lower, which may be attributed to differences in cell wall structure and the essentiality of the LspA pathway.[21] The antibacterial activity of this compound and its analogs has been evaluated against a range of bacterial pathogens.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs
| Organism | This compound (µg/mL) | Analog G0790 (µg/mL) | Analog G5132 (µg/mL) | Reference(s) |
| Escherichia coli | 4-8 | 0.5-1 | - | [22] |
| Enterobacter cloacae | 16 | 2 | - | [22] |
| Klebsiella pneumoniae | 16 | 4 | - | [22] |
| Acinetobacter baumannii | >128 | - | 16 | [23][24] |
| Spiroplasma melliferum | 4.1 - 8.2 | - | - | [18] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Mechanisms of Resistance
Resistance to this compound and its analogs can emerge through several mechanisms:
-
Overexpression of LspA: An increase in the cellular concentration of the LspA enzyme can titrate out the inhibitor, requiring higher concentrations of the drug to achieve a bactericidal effect. This can occur through gene amplification.[22]
-
Modulation of Lipoprotein Expression: In E. coli, deletion or decreased expression of the major outer membrane lipoprotein, Lpp, confers resistance to LspA inhibitors.[22]
-
Mutations in Lipoprotein Signal Peptides: In Acinetobacter baumannii, mutations in the signal peptide of a highly abundant lipoprotein, LirL, have been shown to confer resistance to this compound analogs. These mutations are thought to reduce the processing efficiency of LirL by LspA, thereby mitigating the toxic accumulation of prolipoproteins.[23][25]
Notably, mutations within the LspA active site that confer resistance to this compound have not been reported, likely because such mutations would also impair the enzyme's essential function in processing native lipoproteins.[9]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to obtain a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro LspA Inhibition Assay
This assay measures the ability of this compound to inhibit the cleavage of a prolipoprotein substrate by purified LspA.
Protocol:
-
Expression and Purification of LspA: Clone the lspA gene into an expression vector and express the protein in a suitable host (e.g., E. coli). Purify the recombinant LspA using affinity chromatography.
-
Substrate Preparation: A model prolipoprotein substrate, often a fusion protein with a detectable tag (e.g., His-tag, fluorescent protein), is expressed and purified.
-
Inhibition Assay:
-
Set up reaction mixtures containing purified LspA, the prolipoprotein substrate, and varying concentrations of this compound in a suitable buffer.
-
Include a control reaction without this compound.
-
Incubate the reactions at 37°C for a defined period.
-
-
Analysis:
-
Stop the reactions and analyze the cleavage products by SDS-PAGE and Western blotting (using an antibody against the tag) or by fluorescence detection if a fluorescently labeled substrate is used.
-
Quantify the amount of cleaved and uncleaved substrate.
-
Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of LspA activity.
-
Analysis of Lipoprotein Processing in Whole Cells
This experiment demonstrates the effect of this compound on lipoprotein processing within living bacterial cells.
Protocol:
-
Bacterial Culture and Treatment: Grow the bacterial strain of interest to the mid-logarithmic phase. Divide the culture and treat one portion with a sub-lethal concentration of this compound. Continue to incubate both treated and untreated cultures.
-
Pulse-Chase Labeling (Optional): To specifically track newly synthesized proteins, cells can be pulse-labeled with a radioactive amino acid (e.g., ³⁵S-methionine) for a short period, followed by a "chase" with an excess of non-radioactive amino acid.
-
Cell Lysis and Fractionation: Harvest the cells, lyse them, and separate the cytoplasmic and membrane fractions by ultracentrifugation.
-
Immunoprecipitation: Use an antibody specific to a known lipoprotein to immunoprecipitate the lipoprotein and its precursor from the cell fractions.
-
Analysis by SDS-PAGE and Autoradiography/Western Blotting: Analyze the immunoprecipitated proteins by SDS-PAGE. If radiolabeling was used, visualize the proteins by autoradiography. Otherwise, perform a Western blot using the same antibody.
-
Interpretation: In the this compound-treated cells, an accumulation of the higher molecular weight prolipoprotein precursor and a corresponding decrease in the mature lipoprotein should be observed compared to the untreated control.
Figure 2. Workflow for Analyzing Lipoprotein Processing.
Conclusion and Future Perspectives
This compound is a powerful tool for studying bacterial lipoprotein processing and serves as a promising lead compound for the development of novel antibiotics. Its specific inhibition of LspA, an essential enzyme in many pathogenic bacteria with no eukaryotic counterpart, makes it an attractive therapeutic target. The detailed understanding of its mechanism of action, facilitated by structural biology, provides a solid foundation for structure-based drug design to create analogs with improved potency, broader spectrum, and better pharmacokinetic properties.[26][27] Overcoming challenges such as outer membrane penetration in Gram-negative bacteria and potential for resistance will be key to realizing the full therapeutic potential of LspA inhibitors.[28] Continued research into this compound and its analogs is crucial in the fight against rising antimicrobial resistance.
References
- 1. A novel approach for the synthesis of the cyclic lipopeptide this compound - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A novel approach for the synthesis of the cyclic lipopeptide this compound - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00685B [pubs.rsc.org]
- 3. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The final step in bacterial lipoprotein maturation | Biochemistry [bioch.ox.ac.uk]
- 5. ovid.com [ovid.com]
- 6. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Lipoprotein Posttranslational Modifications. New Insights and Opportunities for Antibiotic and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoproteins of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are Signal peptidase-II inhibitors and how do they work? [synapse.patsnap.com]
- 11. The lspA Gene, Encoding the Type II Signal Peptidase of Rickettsia typhi: Transcriptional and Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]
- 14. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a new peptide antibiotic with spheroplast-forming activity. III. Structural determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and antimicrobial activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
- 26. anl.gov [anl.gov]
- 27. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Globomycin's Impact on Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of globomycin, a potent inhibitor of bacterial cell wall synthesis. By elucidating its effects on key enzymatic pathways and cellular integrity, this document aims to provide a comprehensive resource for researchers and professionals involved in antibacterial drug discovery and development.
Executive Summary
This compound is a cyclic lipodepsipeptide antibiotic that exhibits significant activity, particularly against Gram-negative bacteria.[1] Its primary mode of action is the specific inhibition of lipoprotein signal peptidase II (LspA), a crucial enzyme in the bacterial lipoprotein maturation pathway.[2][3] This inhibition disrupts the proper localization and function of numerous lipoproteins essential for maintaining the integrity of the bacterial cell envelope, ultimately leading to cell death.[4][5] Understanding the intricacies of this compound's effects is paramount for the development of novel antimicrobial agents that can overcome existing resistance mechanisms.
Mechanism of Action: Targeting Lipoprotein Maturation
This compound's bactericidal activity stems from its ability to specifically and potently inhibit LspA.[2][5] LspA is a membrane-bound aspartyl protease responsible for the cleavage of the signal peptide from prolipoproteins, a critical step in their maturation and subsequent transport to the outer membrane in Gram-negative bacteria.[2][5]
The lipoprotein processing pathway, which is disrupted by this compound, can be summarized as follows:
-
Synthesis and Translocation: Prolipoproteins are synthesized in the cytoplasm and translocated across the inner membrane.[5]
-
Diacylglyceryl Modification: The enzyme prolipoprotein diacylglyceryl transferase (Lgt) modifies a conserved cysteine residue in the prolipoprotein with a diacylglycerol moiety.[5]
-
Signal Peptide Cleavage (Inhibited by this compound): LspA recognizes the lipidated prolipoprotein and cleaves the N-terminal signal peptide.[2][5]
-
N-acylation and Trafficking: In Gram-negative bacteria, the mature lipoprotein is further acylated by apolipoprotein N-acyltransferase (Lnt) and then transported to the outer membrane.[2]
By binding to the active site of LspA, this compound prevents the cleavage of the signal peptide, leading to an accumulation of unprocessed prolipoproteins in the inner membrane.[2][5] This accumulation disrupts the architecture and function of the cell envelope, compromising its integrity and leading to spheroplast formation and eventual cell lysis.[6]
Signaling Pathway of Lipoprotein Processing and this compound Inhibition
Caption: Lipoprotein processing pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Efficacy
The potency of this compound has been quantified through various in vitro assays, primarily by determining its Minimum Inhibitory Concentration (MIC) against a range of bacterial species and its half-maximal inhibitory concentration (IC50) against its target enzyme, LspA.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | Pseudomonas aeruginosa LspA | 40 nM | [2] |
| MIC | Escherichia coli | 0.4 µg/mL | [7] |
| MIC | Escherichia coli | 10 µg/mL | [2] |
| MIC | Pseudomonas aeruginosa | 16 µg/mL | [2] |
| MIC | Staphylococcus aureus | >100 µg/mL | [5][8] |
| MIC | Acinetobacter baumannii | 32 µg/mL | [2] |
Detailed Experimental Protocols
LspA Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to quantify the inhibitory activity of compounds against LspA. The assay relies on the cleavage of a FRET-labeled peptide substrate by LspA, leading to a measurable change in fluorescence.
Materials:
-
Purified LspA enzyme
-
FRET-labeled peptide substrate (containing a quencher and a fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)
-
This compound or test compounds
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound or test compounds in the assay buffer.
-
In a 384-well plate, add the following to each well:
-
LspA enzyme (final concentration, e.g., 40 nM)
-
This compound or test compound at various concentrations
-
Assay buffer to the final volume.
-
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate (final concentration, e.g., 50 µM) to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal increase.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Bacterial Cell Wall Integrity Assay (Fluorescence Microscopy)
This protocol utilizes the LIVE/DEAD™ BacLight™ Bacterial Viability Kit to assess the impact of this compound on bacterial cell membrane integrity. The assay differentiates between live cells with intact membranes (green fluorescence) and dead cells with compromised membranes (red fluorescence).
Materials:
-
Bacterial culture (e.g., E. coli)
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filters
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the bacterial culture with this compound at various concentrations (including a no-drug control) for a specified time (e.g., 2-4 hours).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cells twice with PBS to remove any residual media and this compound.
-
Resuspend the cell pellet in PBS.
-
Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide from the kit.
-
Add 3 µL of the staining solution for every 1 mL of bacterial suspension.
-
Incubate the mixture in the dark at room temperature for 15 minutes.
-
Place a small drop of the stained bacterial suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope using filters for green (live) and red (dead) fluorescence.
-
Capture images and quantify the percentage of live and dead cells in each treatment group.
Visualizing Workflows and Logical Relationships
Experimental Workflow for Screening LspA Inhibitors
Caption: High-throughput screening workflow for identifying novel LspA inhibitors.
Logical Relationship of this compound's Effects
Caption: Cascade of events following this compound's inhibition of LspA.
Conclusion
This compound's targeted inhibition of LspA presents a compelling strategy for the development of new antibacterial agents. By disrupting the essential lipoprotein maturation pathway, this compound effectively compromises the structural integrity of the bacterial cell wall, leading to cell death. The detailed protocols and quantitative data provided in this guide offer a solid foundation for further research into this compound analogues and other LspA inhibitors. The continued exploration of this pathway holds significant promise for addressing the growing challenge of antibiotic resistance.
References
- 1. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Trouble is coming: Signaling pathways that regulate general stress responses in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Globomycin's Role in the Inhibition of Lipoprotein Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of globomycin's mechanism of action in the inhibition of bacterial lipoprotein maturation. The information presented herein is intended to support research, scientific discovery, and the development of novel antimicrobial agents.
Introduction: The Critical Role of Lipoprotein Maturation in Bacteria
Bacterial lipoproteins are a diverse and essential class of proteins anchored to the cell membrane by a lipid moiety.[1][2] They play crucial roles in a wide array of physiological processes, including cell wall synthesis, nutrient uptake, signal transduction, and virulence.[3][4] The maturation of these lipoproteins is a highly conserved pathway in bacteria and represents an attractive target for the development of new antibiotics, as the enzymes involved are essential in many pathogenic bacteria and absent in humans.[5][6]
The canonical lipoprotein maturation pathway involves a series of enzymatic steps that occur at the inner membrane of Gram-negative bacteria and the cytoplasmic membrane of Gram-positive bacteria. This process begins with the synthesis of a pre-prolipoprotein in the cytoplasm, which is then translocated across the membrane.[1][2] Subsequently, three key enzymes—lipoprotein diacylglyceryl transferase (Lgt), lipoprotein signal peptidase II (LspA), and apolipoprotein N-acyltransferase (Lnt)—sequentially modify the prolipoprotein to its mature, functional form.[2][5]
This compound, a cyclic depsipeptide antibiotic produced by Streptomyces species, specifically targets and inhibits LspA, a critical enzyme in this pathway.[1][7] By disrupting lipoprotein maturation, this compound compromises the integrity of the bacterial cell envelope, leading to cell death in susceptible species.[8][9] This guide will delve into the molecular details of this compound's inhibitory action, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects.
Mechanism of Action: this compound as a Molecular Mimic
This compound's inhibitory effect stems from its ability to act as a non-cleavable mimic of the prolipoprotein substrate of LspA.[3][4] LspA is an aspartyl peptidase responsible for cleaving the N-terminal signal peptide from the diacylglyceryl-modified prolipoprotein.[3][4]
Crystal structures of LspA in complex with this compound have revealed that the antibiotic binds directly to the active site of the enzyme, sterically blocking access for the natural substrate.[3][4] The structure of this compound allows it to fit snugly within the enzyme's binding pocket, with key interactions stabilizing the complex. This molecular mimicry effectively shuts down the lipoprotein maturation pathway, leading to an accumulation of unprocessed prolipoproteins in the bacterial inner membrane.[1] This accumulation disrupts membrane homeostasis and ultimately leads to cell lysis.[8]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the lipoprotein maturation pathway and the mechanism of its inhibition by this compound, as well as a typical experimental workflow for studying this process.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and its analogs.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | E. coli CFT073 | 32 | [10] |
| G0790 | E. coli CFT073 | 4 | [10] |
| This compound | E. cloacae ATCC 13047 | >128 | [10] |
| G0790 | E. cloacae ATCC 13047 | 16 | [10] |
| This compound | K. pneumoniae ATCC 700603 | 64 | [10] |
| G0790 | K. pneumoniae ATCC 700603 | 16 | [10] |
| This compound | A. baumannii ATCC 17978 | >128 | [10] |
| G0790 | A. baumannii ATCC 17978 | 64 | [10] |
| This compound | S. aureus USA300 | >100 | [1] |
| G5132 | E. coli | >10-fold lower than this compound | [3] |
| G5132 | A. baumannii Ab17978 | >8-fold lower than this compound | [3] |
| Compound 51 | E. coli | 3.1 µM | [11] |
| Compound 61 | E. coli | 0.78 µM | [11] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and Analogs against Lipoprotein Signal Peptidase II (LspA)
| Compound | LspA Source | IC50 | Reference |
| This compound | E. coli | 0.11 ± 0.01 nM | [10] |
| G0790 | E. coli | 0.28 ± 0.04 nM | [10] |
| This compound | P. aeruginosa | 40 nM | [12] |
| G1a | P. aeruginosa | 2.94 ± 0.85 µM | [12] |
| G1b | P. aeruginosa | 3.68 ± 0.42 µM | [12] |
| This compound | S. aureus (FRET assay) | Approaching enzyme concentration | [13] |
| This compound | S. aureus (Gel-shift assay) | 171 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's inhibition of lipoprotein maturation.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Inoculate the bacterial culture in the mid-logarithmic growth phase and dilute it in the growth medium to a final concentration of approximately 5 x 105 CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.[15]
In Vitro LspA Inhibition Assay (Gel-Shift Assay)
This assay measures the ability of this compound to inhibit the cleavage of a prolipoprotein substrate by LspA, visualized by a shift in molecular weight on an SDS-PAGE gel.[13]
Materials:
-
Purified LspA enzyme
-
Purified prolipoprotein substrate (e.g., pro-OmpA)
-
Lipid vesicles (e.g., cardiolipin)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol)
-
SDS-PAGE loading buffer
-
Tris-Tricine SDS-PAGE gels
-
Coomassie Brilliant Blue stain or silver stain
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, lipid vesicles, and the prolipoprotein substrate.
-
Add varying concentrations of this compound to the reaction mixtures and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding purified LspA to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products on a Tris-Tricine SDS-PAGE gel, which provides better resolution for small proteins and peptides.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analyze the gel to determine the extent of prolipoprotein processing. Inhibition is observed as a decrease in the appearance of the cleaved lipoprotein product and an accumulation of the unprocessed prolipoprotein substrate.[13]
Radiolabeling of Lipoproteins with [3H]-Palmitate
This method allows for the specific labeling of lipoproteins to monitor their processing in the presence of this compound.[12]
Materials:
-
Bacterial culture
-
[3H]-palmitic acid
-
This compound
-
Lysis buffer
-
Tris-Tricine SDS-PAGE system
-
Fluorographic enhancer solution
-
X-ray film and cassette
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Add [3H]-palmitic acid to the culture medium and incubate for a short period to allow for incorporation into lipoproteins.
-
Add this compound at the desired concentration and continue the incubation.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells to release the cellular proteins, including the radiolabeled lipoproteins.
-
Separate the proteins by Tris-Tricine SDS-PAGE.
-
Treat the gel with a fluorographic enhancer solution to amplify the radioactive signal.
-
Dry the gel and expose it to X-ray film at -80°C.
-
Develop the film to visualize the radiolabeled lipoproteins. The accumulation of a higher molecular weight band corresponding to the unprocessed prolipoprotein indicates inhibition of LspA by this compound.[12][16]
Outer Membrane Permeability Assay
This assay assesses the effect of this compound on the integrity of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[10][13]
Materials:
-
Bacterial culture
-
This compound
-
N-phenyl-1-naphthylamine (NPN) stock solution
-
HEPES buffer (5 mM, pH 7.2)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells and resuspend them in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).
-
Add NPN to the cell suspension to a final concentration of 10 µM.
-
Measure the baseline fluorescence (excitation at 350 nm, emission at 420 nm).
-
Add this compound at various concentrations to the cell suspension.
-
Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has partitioned into the hydrophobic environment of the damaged outer membrane.[10][13]
Conclusion
This compound's targeted inhibition of lipoprotein signal peptidase II (LspA) underscores the potential of the lipoprotein maturation pathway as a source of novel antibacterial targets. The detailed molecular understanding of its mechanism of action, supported by structural and biochemical data, provides a solid foundation for the rational design of new and more potent LspA inhibitors. The experimental protocols outlined in this guide offer a practical framework for researchers to investigate the effects of this compound and other potential inhibitors on bacterial lipoprotein processing. As antibiotic resistance continues to be a major global health threat, the exploration of unique bacterial pathways and their inhibitors, such as this compound, is of paramount importance in the quest for new therapeutic strategies.
References
- 1. lifetein.com [lifetein.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Enrichment of Bacterial Lipoproteins and Preparation of N-terminal Lipopeptides for Structural Determination by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FRET-based assay platform for ultra-high density drug screening of protein kinases and phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. columbuslabs.org [columbuslabs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Lipoproteins Using this compound and Radioactive Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Gene Inactivation System for Bacteroides forsythus: Construction and Characterization of a BspA Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Components Subcellular Localization: Identification of Lipoproteins Using this compound and Radioactive Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
initial characterization of globomycin's physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Globomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial characterization of this compound, a cyclic lipopeptide antibiotic. It details its core physicochemical properties, the experimental methodologies used for their determination, and its mechanism of action, offering a foundational resource for professionals in drug discovery and development.
Quantitative Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for guiding formulation and development efforts.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₇N₅O₉ | [1][2][3][4][5][6] |
| Molecular Weight | 655.83 g/mol | [1][4][5][6] |
| Appearance | Colorless needles / White powder | [2][3][4] |
| Melting Point | 115°C | [2][3][5] |
| Solubility | Water: Sparingly soluble / Insoluble | [2][3][7] |
| DMSO: 1-10 mg/mL | [4][7] | |
| Methanol: Soluble (5 mg/mL) | [2][3][7] | |
| Ethanol: Soluble (5 mg/mL) | [7] | |
| Ethyl Acetate: Soluble (5 mg/mL) | [2][3][7] | |
| Chloroform: Soluble | [2][3] | |
| Storage & Stability | Powder: Stable for 3 years at -20°C. | [1] |
| In Solvent (-80°C): Stable for up to 1 year. | [1] | |
| In DMSO (-20°C): Stable for at least 3 months. | [7] | |
| Note: Should be kept away from moisture. | [1] |
Experimental Protocols
The characterization of this compound involves a series of standard and specialized experimental procedures. The methodologies outlined below are based on the initial isolation and subsequent analytical studies of the compound.
Isolation and Purification
-
Source: this compound is a natural product isolated from the culture filtrate of bacteria such as Streptomyces halstedii or Streptomyces hagronensis.[2][3][4]
-
Extraction: The antibiotic is first extracted from the liquid culture medium.
-
Purification: The crude extract is purified using silica-gel column chromatography, a standard technique for separating compounds based on their polarity.[2][3]
-
Crystallization: The purified this compound is crystallized from acetonitrile, resulting in the formation of colorless needles.[2][3] This process is essential for obtaining a high-purity solid sample for further analysis.
Melting Point Determination
The melting point of the crystallized this compound is determined using a standard melting point apparatus. A small amount of the crystalline solid is heated at a controlled rate, and the temperature range over which the solid melts is recorded. This value serves as an indicator of purity.
Solubility Assessment
The solubility of this compound in various solvents is determined using the shake-flask method[8].
-
Procedure: An excess amount of solid this compound is added to a known volume of the target solvent (e.g., water, DMSO, methanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Analysis: The suspension is then filtered or centrifuged to remove the undissolved solid. The concentration of this compound in the clear supernatant is quantified using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Stability Analysis (Forced Degradation)
To evaluate the chemical stability of this compound, forced degradation studies are conducted.[9]
-
Stress Conditions: Solutions of this compound are exposed to a range of harsh conditions, including acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), heat (thermal degradation), and light (photodegradation).[9]
-
Time-Point Analysis: Samples are taken at various time points and analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact this compound from its degradation products.
-
Kinetics: The rate of degradation is determined by plotting the concentration of this compound against time, allowing for the calculation of its half-life under different conditions.[9][10]
Visualizations: Workflows and Pathways
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow of experiments for the initial characterization of this compound, from isolation to detailed analysis.
Mechanism of Action: Inhibition of the Lipoprotein Processing Pathway
This compound exerts its antibacterial effect by specifically targeting and inhibiting the enzyme lipoprotein signal peptidase II (LspA).[1][11][12] This enzyme is critical for the maturation of lipoproteins in bacteria. The inhibition leads to an accumulation of unprocessed prolipoproteins in the cell membrane, disrupting membrane integrity and ultimately causing cell death.[13][14]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]
- 3. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Streptomyces hagronensis | 67076-74-8 [sigmaaldrich.com]
- 5. This compound|LspA Inhibitor|For Research Use [benchchem.com]
- 6. This compound | C32H57N5O9 | CID 115071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. books.rsc.org [books.rsc.org]
- 9. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Gram-Negative Antibacterial Potential: A Technical Guide to the Identification and Engineering of the Globomycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies employed in the successful identification, functional validation, and heterologous expression of the globomycin biosynthetic gene cluster (BGC). This compound, a cyclic lipodepsipeptide antibiotic, presents a promising scaffold for the development of novel therapeutics against Gram-negative bacteria due to its specific inhibition of the essential lipoprotein signal peptidase II (LspA). This document details the experimental workflows, from genome mining to heterologous production, and presents the key quantitative findings in a structured format.
Introduction
This compound, originally isolated from Streptomyces species, has long been a subject of interest for its potent and selective activity against Gram-negative pathogens.[1][2] Its unique mode of action, targeting the bacterial LspA enzyme, which is absent in eukaryotes, makes it an attractive candidate for antibiotic development.[2] Despite its discovery decades ago, the genetic blueprint for this compound biosynthesis remained elusive until recently. This guide illuminates the multi-step process that led to the unequivocal identification and subsequent heterologous production of this compound, paving the way for biosynthetic engineering and the generation of novel, pharmacologically improved analogs.
Identification of the Putative this compound BGC via Genome Mining
The initial step in elucidating the biosynthesis of this compound involved a bioinformatics-driven approach to identify the candidate BGC in a producing strain, Streptomyces sp. CA-278952.[1][2]
Experimental Protocols
Protocol 2.1: Genome Mining for the this compound BGC
-
Strain Cultivation and Genomic DNA Extraction:
-
Cultivate Streptomyces sp. CA-278952 in a suitable liquid medium (e.g., ISP2) to obtain sufficient biomass.
-
Extract high-molecular-weight genomic DNA using a commercial kit (e.g., Qiagen Genomic-tip) following the manufacturer's instructions.
-
-
Genome Sequencing and Assembly:
-
Sequence the genomic DNA using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.
-
-
Bioinformatic Analysis for BGC Prediction:
-
Utilize the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) pipeline to analyze the assembled genome for the presence of secondary metabolite BGCs.
-
Screen the predicted BGCs for a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS-polyketide synthase (PKS) cluster, consistent with the known peptide-lipid structure of this compound.
-
Prioritize candidate BGCs that encode the necessary enzymatic domains for the incorporation of the specific amino acid and fatty acid precursors of this compound.
-
Logical Workflow for BGC Identification
Caption: Workflow for the identification of the this compound BGC.
Functional Validation of the this compound BGC
To confirm the role of the identified BGC in this compound production, a targeted gene knockout of a key biosynthetic gene was performed.
Experimental Protocols
Protocol 3.1: Gene Inactivation using CRISPR-cBEST
-
Target Gene Selection:
-
Select a core biosynthetic gene within the putative this compound BGC for inactivation. The globH gene, encoding a hybrid PKS-NRPS enzyme, is a suitable target.[1]
-
-
sgRNA Design and Plasmid Construction:
-
Design a single guide RNA (sgRNA) targeting a specific site within the globH gene.
-
Clone the sgRNA into a CRISPR-cBEST (CRISPR-base editing system) plasmid. This system utilizes a cytidine deaminase fused to a Cas9 nickase to introduce a premature stop codon, leading to a non-functional protein.
-
-
Transformation of Streptomyces sp. CA-278952:
-
Introduce the CRISPR-cBEST plasmid into Streptomyces sp. CA-278952 via protoplast transformation or intergeneric conjugation from E. coli.
-
-
Selection and Verification of Mutants:
-
Select for exconjugants or transformants carrying the plasmid.
-
Screen individual colonies by PCR and Sanger sequencing of the target region in globH to confirm the introduction of the desired point mutation resulting in a stop codon.
-
-
Phenotypic Analysis:
-
Cultivate the wild-type and the globH knockout mutant strains under this compound-producing conditions.
-
Analyze the culture extracts by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to confirm the abolishment of this compound production in the mutant.
-
Experimental Workflow for Gene Knockout
Caption: Workflow for the functional validation of the this compound BGC.
Heterologous Expression of the this compound BGC
To definitively link the identified BGC to this compound biosynthesis and to enable future engineering efforts, the entire cluster was cloned and expressed in heterologous hosts.
Experimental Protocols
Protocol 4.1: BGC Cloning using a Modified CATCH Procedure
-
Vector and Host Selection:
-
Choose a suitable vector for cloning a large BGC, such as an integrative plasmid (e.g., pXJ157).
-
Select appropriate heterologous Streptomyces hosts known for their ability to express foreign BGCs, such as Streptomyces albus J1074 and Streptomyces coelicolor M1146.[1]
-
-
Design of sgRNAs for CATCH (Cas9-Assisted Targeting of Chromosome segments):
-
Design two sgRNAs that target the flanking regions of the approximately 51.1 kbp this compound BGC.
-
-
In Vitro Excision of the BGC:
-
Incubate high-molecular-weight genomic DNA from Streptomyces sp. CA-278952 with purified Cas9 protein and the two designed sgRNAs to excise the BGC.
-
-
Ligation and Transformation:
-
Ligate the excised BGC fragment into the linearized expression vector.
-
Transform the resulting plasmid into a suitable E. coli cloning host.
-
-
Transfer to Heterologous Hosts:
-
Transfer the plasmid containing the this compound BGC from E. coli to the selected Streptomyces hosts via intergeneric conjugation.
-
Protocol 4.2: Analysis of Heterologous Production
-
Cultivation of Heterologous Strains:
-
Cultivate the engineered S. albus J1074 and S. coelicolor M1146 strains, along with empty vector controls, in various fermentation media to identify optimal production conditions.
-
-
Extraction and LC-HRMS Analysis:
-
Extract the secondary metabolites from the culture broths.
-
Analyze the extracts by LC-HRMS, monitoring for the mass-to-charge ratio (m/z) corresponding to this compound and its congeners.
-
Experimental Workflow for Heterologous Expression
Caption: Workflow for the heterologous expression of the this compound BGC.
Quantitative Analysis of this compound Production
The production of this compound was assessed in the wild-type strain and the heterologous hosts. While precise absolute quantification is pending, relative production levels have been determined through LC-HRMS analysis.
| Strain | Vector | Relative this compound Production | Key Observations |
| Streptomyces sp. CA-278952 (Wild-Type) | - | +++ | Produces this compound and several congeners.[1] |
| Streptomyces sp. CA-278952 (globH KO) | - | - | Production of this compound and congeners is abolished.[1] |
| S. albus J1074 | Empty Vector | - | No this compound production detected.[1] |
| S. albus J1074 | pGlobo (this compound BGC) | ++ | Successful heterologous production of this compound and congeners.[1] |
| S. coelicolor M1146 | Empty Vector | - | No this compound production detected.[1] |
| S. coelicolor M1146 | pGlobo (this compound BGC) | + | Lower level of heterologous production compared to S. albus J1074.[1] |
Relative production levels are denoted as: +++ (high), ++ (moderate), + (low), - (not detected).
Proposed Biosynthetic Pathway and Regulatory Considerations
The this compound BGC encodes a hybrid PKS-NRPS assembly line responsible for the synthesis of the lipopeptide backbone.
Proposed this compound Biosynthetic Pathway
Caption: Proposed assembly line for this compound biosynthesis.
Potential Regulatory Signaling Pathway
The expression of secondary metabolite BGCs in Streptomyces is often tightly regulated by a hierarchical network of transcription factors. While the specific regulators of the this compound BGC have not yet been elucidated, a common regulatory cascade involves pathway-specific activators of the SARP (Streptomyces Antibiotic Regulatory Protein) family.
Caption: A potential regulatory pathway for this compound biosynthesis.
Conclusion and Future Outlook
The successful identification and heterologous expression of the this compound BGC represents a significant milestone in the exploration of this potent antibacterial agent.[1][2] The methodologies outlined in this guide provide a clear roadmap for researchers seeking to investigate and engineer other complex natural product pathways. The availability of the this compound BGC in a genetically tractable host opens up exciting avenues for future research, including:
-
Yield Improvement: Optimization of fermentation conditions and metabolic engineering of the heterologous host to enhance this compound titers.
-
Analog Generation: Targeted manipulation of the PKS and NRPS modules to create novel this compound derivatives with improved potency, spectrum of activity, and pharmacokinetic properties.
-
Elucidation of Regulatory Networks: Identification of the specific transcription factors that control the expression of the this compound BGC to gain a deeper understanding of its regulation.
This foundational work provides the essential tools and knowledge to unlock the full therapeutic potential of this compound and its future generations of engineered analogs in the fight against Gram-negative bacterial infections.
References
Methodological & Application
Application Notes and Protocols for Globomycin Treatment in Escherichia coli Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of globomycin, a potent inhibitor of lipoprotein signal peptidase A (LspA), in Escherichia coli cultures. This document outlines the mechanism of action, provides detailed protocols for assessing its antimicrobial activity, and summarizes key quantitative data.
Introduction
This compound is a cyclic peptide antibiotic produced by several species of Streptomyces.[1] It exhibits specific and potent activity against Gram-negative bacteria, including the widely studied model organism and pathogen, Escherichia coli.[2] Its unique mode of action, targeting the essential lipoprotein processing pathway, makes it a valuable tool for basic research and a potential starting point for the development of novel antibiotics.
This compound's primary target in E. coli is the lipoprotein signal peptidase A (LspA), an essential inner membrane enzyme.[3][4][5] LspA is responsible for the cleavage of the signal peptide from prolipoproteins, a critical step in the maturation of lipoproteins that are destined for the bacterial cell envelope.[4][5][6] By inhibiting LspA, this compound disrupts the proper localization and function of these lipoproteins, leading to defects in the cell wall and ultimately, cell death.[2] A characteristic effect of this compound treatment on E. coli is the formation of spheroplasts, which is indicative of the inhibition of cell wall synthesis.[2]
Mechanism of Action: Inhibition of the Lipoprotein Processing Pathway
The biogenesis of lipoproteins in E. coli is a multi-step process that occurs at the inner membrane. This compound intervenes in this critical pathway, leading to the accumulation of unprocessed lipoproteins and subsequent cellular stress.
Figure 1. Mechanism of action of this compound. this compound inhibits the lipoprotein signal peptidase A (LspA), a key enzyme in the lipoprotein processing pathway in E. coli. This leads to the accumulation of unprocessed prolipoproteins in the inner membrane, disrupting cell envelope biogenesis.
Quantitative Data
The following tables summarize the minimum inhibitory concentration (MIC) of this compound and its analogs against various E. coli strains.
| Compound | E. coli Strain | MIC (µM) | MIC (µg/mL) | Reference |
| This compound | Top 10 | - | 20 | [7] |
| This compound Analog 51 | - | 3.1 | - | [4] |
| This compound Analog 61 | - | 0.78 | - | [4] |
Note: The activity of this compound can be strain-dependent. It is recommended to determine the MIC for the specific E. coli strain used in your experiments.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in water but soluble in organic solvents like ethanol and methanol.[3]
-
Reconstitution: Dissolve this compound powder in 100% ethanol to prepare a stock solution of 10 mg/mL.[7]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Figure 2. Workflow for MIC determination. A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (10 mg/mL in ethanol)
-
E. coli strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (equivalent to approximately 1 x 10⁸ CFU/mL). This is your standardized bacterial suspension.
-
Further dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations. Remember to account for the final volume in the wells after adding the bacterial inoculum.
-
Include a positive control well (bacteria with no this compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Time-Kill Assay
This assay is used to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
E. coli culture in logarithmic growth phase
-
CAMHB
-
Sterile tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation:
-
Prepare a starting E. coli culture in CAMHB to an OD₆₀₀ of approximately 0.05.
-
Prepare flasks containing CAMHB with different concentrations of this compound (e.g., 1x, 2x, and 4x MIC). Include a no-drug control.
-
-
Exposure:
-
Inoculate each flask with the prepared E. coli culture.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.
-
Spheroplast Formation Assay
This microscopic assay visually confirms the effect of this compound on the E. coli cell wall.
Materials:
-
This compound
-
E. coli culture
-
Luria-Bertani (LB) broth
-
Microscope slides and coverslips
-
Phase-contrast microscope
Procedure:
-
Treatment:
-
Grow an E. coli culture in LB broth to the early logarithmic phase (OD₆₀₀ ≈ 0.2-0.4).
-
Add this compound at a concentration known to be effective (e.g., 2-4x MIC).
-
Continue to incubate the culture at 37°C.
-
-
Microscopic Observation:
-
At different time points after adding this compound, take a small aliquot of the culture.
-
Place a drop of the culture on a microscope slide and cover with a coverslip.
-
Observe the cells under a phase-contrast microscope. Spheroplasts will appear as spherical, osmotically fragile cells, in contrast to the normal rod shape of E. coli.
-
Resistance Mechanisms
Resistance to this compound in E. coli can arise through several mechanisms, which is an important consideration for researchers. Known mechanisms include:
-
Mutations in the lpp gene: The lpp gene encodes the major outer membrane lipoprotein. Deletion or downregulation of lpp can confer resistance to this compound.
-
Amplification of the lspA gene: An increase in the copy number of the lspA gene can lead to higher levels of the LspA enzyme, which may overcome the inhibitory effect of this compound.[5]
-
Heteroresistance: Some E. coli populations may exhibit heteroresistance, where a subpopulation of cells shows decreased susceptibility to this compound.[5]
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No this compound activity observed | Incorrect stock solution preparation | Ensure this compound is fully dissolved in ethanol before use. |
| Degraded this compound | Store stock solution in aliquots at -20°C and protect from light. | |
| High level of innate resistance in the E. coli strain | Determine the MIC for your specific strain; it may be higher than reported for other strains. | |
| Inconsistent MIC results | Inoculum density is not standardized | Ensure the starting bacterial culture is at the correct OD₆₀₀ before dilution. |
| Improper serial dilutions | Use calibrated pipettes and ensure proper mixing at each dilution step. |
Conclusion
This compound is a valuable research tool for studying bacterial lipoprotein processing and for investigating novel antibacterial strategies. The protocols and data presented in these application notes provide a framework for the effective use of this compound in E. coli cultures. Careful attention to experimental detail, particularly in the preparation of reagents and standardization of bacterial cultures, is essential for obtaining reproducible and reliable results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. columbuslabs.org [columbuslabs.org]
- 4. Bacterial Lipoprotein Posttranslational Modifications. New Insights and Opportunities for Antibiotic and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
Application of Globomycin for Spheroplast Formation in Bacteria: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globomycin is a cyclic peptide antibiotic originally isolated from several species of Streptomyces. It exhibits specific activity against Gram-negative bacteria by inhibiting the lipoprotein signal peptidase II (LspA).[1][2] LspA is a critical enzyme in the bacterial lipoprotein maturation pathway, responsible for cleaving the signal peptide from prolipoproteins. The inhibition of LspA by this compound leads to the accumulation of unprocessed lipoproteins in the inner membrane, which disrupts the integrity of the outer membrane and the cell wall, ultimately resulting in the formation of osmotically sensitive spherical cells known as spheroplasts.[1][3] This unique mode of action makes this compound a valuable tool for studying bacterial cell wall biology, lipoprotein processing, and for potential applications in drug development and genetic transformation.
These application notes provide a comprehensive overview of the use of this compound to generate spheroplasts, including detailed protocols, data presentation guidelines, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action
This compound acts as a potent and specific inhibitor of LspA. By mimicking the substrate of the enzyme, it binds to the active site of LspA, preventing the cleavage of the signal peptide from newly synthesized lipoproteins. This leads to a cascade of events that compromise the bacterial cell envelope. The accumulation of unprocessed lipoproteins in the cytoplasmic membrane is believed to be the primary cause of cell envelope stress, leading to a disorganized cell wall structure and the eventual formation of spheroplasts.
Data Presentation
The efficiency of this compound-induced spheroplast formation can be influenced by several factors, including the bacterial species, growth phase, this compound concentration, and incubation time. It is crucial to systematically record and present experimental data to determine the optimal conditions for a specific application.
Table 1: Example Data Table for this compound-Induced Spheroplast Formation Efficiency in E. coli
| This compound (µg/mL) | Incubation Time (hours) | O.D. 600 at Start | O.D. 600 at End | % Spheroplast Formation | % Viability | Notes |
| 50 | 2 | 0.4 | 0.35 | 85 | 70 | Majority are spherical |
| 50 | 4 | 0.4 | 0.3 | 95 | 50 | Some cell lysis observed |
| 100 | 2 | 0.4 | 0.25 | >98 | 40 | Near-complete conversion |
| 100 | 4 | 0.4 | 0.15 | >98 | 20 | Significant cell lysis |
Note: The data presented in this table are illustrative examples and should be replaced with experimental results.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound for Various Bacterial Species
| Bacterial Species | MIC (µg/mL) |
| Escherichia coli | 12.5 - 25 |
| Salmonella typhimurium | 25 - 50 |
| Pseudomonas aeruginosa | >100 |
| Spiroplasma melliferum | 6.25 - 12.5 µM |
| Staphylococcus aureus | >100 |
Note: MIC values can vary depending on the strain and the specific assay conditions.
Experimental Protocols
The following protocols provide a general framework for the generation and analysis of this compound-induced spheroplasts. Optimization may be required for different bacterial strains and experimental goals.
Protocol 1: this compound-Induced Spheroplast Formation in E. coli
Materials:
-
E. coli strain (e.g., K-12)
-
Luria-Bertani (LB) broth
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Spheroplast buffer (e.g., 20 mM HEPES pH 7.4, 200 mM sucrose, 10 mM MgCl₂)
-
Microcentrifuge tubes
-
Incubator shaker
-
Spectrophotometer
-
Microscope
Procedure:
-
Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to early to mid-logarithmic phase (O.D. 600 ≈ 0.4 - 0.6).
-
Add this compound to the culture at a final concentration of 50-100 µg/mL. The optimal concentration should be determined empirically.
-
Continue to incubate the culture at 37°C with gentle shaking (e.g., 100 rpm) to minimize mechanical stress on the forming spheroplasts.
-
Monitor the formation of spheroplasts over time (e.g., every hour for 4 hours) by observing a small aliquot of the culture under a phase-contrast microscope. Spheroplasts will appear as spherical, osmotically sensitive cells.
-
To harvest the spheroplasts, gently pellet the cells by centrifugation at a low speed (e.g., 2000 x g for 10 minutes) at room temperature.
-
Carefully remove the supernatant and gently resuspend the spheroplast pellet in pre-warmed spheroplast buffer.
-
The spheroplasts are now ready for downstream applications. It is important to handle them gently to avoid lysis.
Protocol 2: Quantification of Spheroplast Formation Efficiency
Materials:
-
Spheroplast suspension from Protocol 1
-
Phase-contrast microscope
-
Hemocytometer or bacterial counting chamber
Procedure:
-
Take a small aliquot of the spheroplast suspension.
-
Load the suspension into a hemocytometer.
-
Under a phase-contrast microscope, count the total number of cells (both rod-shaped and spherical) in a defined area.
-
Count the number of spherical cells (spheroplasts) in the same area.
-
Calculate the percentage of spheroplast formation using the following formula:
% Spheroplast Formation = (Number of Spheroplasts / Total Number of Cells) x 100
-
Repeat the counting for several different areas to ensure accuracy.
Protocol 3: Viability Assay of this compound-Induced Spheroplasts
Materials:
-
Spheroplast suspension from Protocol 1
-
LB agar plates with an osmotic stabilizer (e.g., 0.5 M sucrose)
-
Serial dilution tubes with spheroplast buffer
Procedure:
-
Perform a serial dilution of the spheroplast suspension in spheroplast buffer.
-
Plate 100 µL of each dilution onto LB agar plates containing an osmotic stabilizer.
-
As a control, perform a similar serial dilution and plating of the bacterial culture before the addition of this compound.
-
Incubate the plates at 37°C overnight.
-
Count the number of colony-forming units (CFUs) on both the spheroplast and control plates.
-
Calculate the percentage of viability using the following formula:
% Viability = (CFU of Spheroplasts / CFU of Control) x 100
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-induced spheroplast formation.
Experimental Workflow for this compound-Induced Spheroplast Formation
References
- 1. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new peptide antibiotic with spheroplast-forming activity. I. Taxonomy of producing organisms and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]
Application Notes: Investigating LspA Function in Gram-Negative Bacteria Using Globomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein signal peptidase A (LspA) is a crucial enzyme in the lipoprotein processing pathway of Gram-negative bacteria.[1] This pathway is essential for the biogenesis of numerous lipoproteins that play vital roles in cell envelope integrity, nutrient uptake, signal transduction, and virulence.[2][3] LspA's essentiality in many Gram-negative pathogens and the absence of a homolog in mammalian cells make it an attractive target for the development of novel antibiotics.[1][4][5]
Globomycin, a cyclic depsipeptide antibiotic produced by Streptomyces species, is a potent and specific inhibitor of LspA.[4][5] It serves as an invaluable chemical tool for researchers to probe the function of LspA, validate it as a drug target, and study the physiological consequences of inhibiting lipoprotein maturation.[3] These notes provide a comprehensive guide to using this compound for investigating LspA function, complete with detailed protocols and data interpretation guidelines.
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting LspA, a type II signal peptidase.[4][6] The lipoprotein processing pathway in Gram-negative bacteria involves three key enzymes (Figure 1):
-
Lgt (Prolipoprotein diacylglyceryl transferase): Transfers a diacylglyceryl group to a conserved cysteine residue within the "lipobox" of a prolipoprotein.[7]
-
LspA (Lipoprotein signal peptidase A): Cleaves the signal peptide from the acylated prolipoprotein, leaving the lipid-modified cysteine at the N-terminus of the mature lipoprotein.[5][7]
-
Lnt (Apolipoprotein N-acyltransferase): Adds a third acyl chain to the N-terminal cysteine, resulting in a mature triacylated lipoprotein that is subsequently trafficked to the outer membrane.[7]
This compound acts as a non-cleavable substrate analog, sterically blocking the active site of LspA.[2][4][8] This inhibition prevents the cleavage of the signal peptide from diacylglyceryl-modified prolipoproteins.[9] The resulting accumulation of these unprocessed prolipoproteins in the inner membrane is cytotoxic and leads to the disruption of the cell envelope and ultimately, cell death.[10][11]
Applications in Research and Drug Development
-
Target Validation: this compound is used to confirm the essentiality of LspA in various Gram-negative species. Bacterial sensitivity to this compound provides strong evidence for LspA being a viable antibacterial target.
-
Studying Lipoprotein Biogenesis: By arresting the processing pathway at a specific step, this compound allows for the study of the consequences of lipoprotein maturation failure, including impacts on cell division, outer membrane integrity, and stress responses.[12]
-
Identifying LspA Substrates: The accumulation of unprocessed precursor lipoproteins in this compound-treated cells can be used to identify the repertoire of proteins that are substrates of LspA.
-
Screening for Novel LspA Inhibitors: this compound can be used as a reference compound in screening assays designed to identify new molecules that inhibit LspA.
-
Investigating Mechanisms of Resistance: Studying bacterial resistance to this compound can reveal mutations in the lspA gene or other mechanisms, such as changes in the expression of outer membrane lipoproteins, that bacteria employ to evade LspA inhibition.[13]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against LspA
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against LspA from Pseudomonas aeruginosa.
| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| This compound | PaLspA | 40 | FRET-based | [14] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
This table provides a summary of the MIC values of this compound against various Gram-negative and other bacterial species. Note that MIC values can vary based on the specific strain and testing conditions used.
| Organism | MIC (µg/mL) | Reference |
| Escherichia coli | 10 | [14] |
| Pseudomonas aeruginosa | 16 | [14] |
| Mycobacterium tuberculosis | ≥40 | [6][15] |
| Spiroplasma melliferum | 6.25-12.5 µM | [16][17] |
Note: The activity of this compound against M. tuberculosis has been shown to be LspA-independent.[6][15]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that completely inhibits the visible growth of a bacterial strain.
Materials:
-
Gram-negative bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)[18]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Sterile tubes and pipettes
Procedure:
-
Prepare Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into 5 mL of growth medium. b. Incubate overnight at the optimal temperature (e.g., 37°C) with shaking. c. The next day, dilute the overnight culture in fresh medium to an OD600 of approximately 0.05 (corresponds to ~5 x 10^5 CFU/mL).
-
Prepare this compound Dilutions: a. In a 96-well plate, add 100 µL of growth medium to wells 2 through 12. b. Add 200 µL of medium containing the desired starting concentration of this compound to well 1. For example, to start at 128 µg/mL, add this compound to the medium accordingly. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a no-drug growth control.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well (wells 1-12). This brings the final volume to 200 µL and halves the this compound concentration in each well. b. Include a sterility control well containing only 200 µL of medium.
-
Incubation: a. Cover the plate and incubate at the optimal temperature for 16-24 hours.
-
Data Analysis: a. Determine the MIC by visual inspection: the MIC is the lowest this compound concentration in which no visible turbidity (growth) is observed. b. Alternatively, read the OD600 of each well using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the drug-free control.
Protocol 2: Western Blot Analysis of Lipoprotein Processing Inhibition
This protocol is used to visualize the accumulation of unprocessed prolipoproteins in this compound-treated cells, providing direct evidence of LspA inhibition.
Materials:
-
Gram-negative bacterial strain expressing a known lipoprotein (e.g., Lpp in E. coli) or a tagged lipoprotein.
-
This compound
-
Growth medium
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.6% SDS, with protease inhibitors)[6]
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., Tricine-SDS-PAGE for better resolution of small proteins)
-
Western blot equipment (transfer system, membranes)
-
Primary antibody specific to the lipoprotein of interest (e.g., anti-Lpp, anti-His-tag)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Grow the bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6). b. Split the culture into two flasks. To one, add this compound at a concentration known to inhibit growth (e.g., 2x MIC). To the other, add an equivalent volume of the solvent (e.g., DMSO) as a control. c. Continue to incubate for a defined period (e.g., 1-2 hours).
-
Protein Extraction: a. Harvest cells from 1 mL of culture by centrifugation. b. Wash the cell pellet once with 1 mL of PBS. c. Resuspend the pellet in 300 µL of lysis buffer.[6] d. Lyse the cells (e.g., by bead beating or sonication). e. Clarify the lysate by centrifugation at high speed for 5-10 minutes. f. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of total protein (e.g., 1-1.5 µg) from treated and untreated samples onto an SDS-PAGE gel.[6] b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. e. Incubate the membrane with the primary antibody (diluted as recommended) overnight at 4°C.[6] f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: a. Compare the lanes for the this compound-treated and untreated samples. b. Inhibition of LspA will result in the appearance of a higher molecular weight band corresponding to the unprocessed prolipoprotein, which retains its signal peptide. The band for the mature, processed lipoprotein may decrease in intensity.
Protocol 3: In Vitro LspA Activity Assay (FRET-based)
This protocol measures the enzymatic activity of purified LspA in vitro and can be used to determine the IC50 of this compound. It relies on a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair.
Materials:
-
Purified LspA enzyme
-
FRET peptide substrate (containing a cleavage site for LspA flanked by a fluorophore and a quencher)
-
Assay buffer (optimized for LspA activity)
-
This compound
-
384-well, low-volume, black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: a. Prepare a serial dilution of this compound in assay buffer, ranging from high nanomolar to micromolar concentrations. b. Dilute the purified LspA enzyme and the FRET substrate to their optimal working concentrations in assay buffer.
-
Assay Setup (as described in[14]): a. To the wells of a 384-well plate, add a small volume of the serially diluted this compound solutions. Include control wells with buffer/solvent only. b. Add the diluted LspA enzyme solution to all wells (e.g., a final concentration of 40 nM). c. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the FRET substrate to all wells (e.g., a final concentration of 50 µM).
-
Measurement: a. Immediately place the plate in a fluorescence plate reader. b. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. Cleavage of the substrate by LspA separates the fluorophore from the quencher, resulting in a fluorescence signal.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration. b. Plot the reaction velocity against the logarithm of the this compound concentration. c. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of this compound that inhibits LspA activity by 50%.
Visualizations
Caption: Lipoprotein processing pathway in Gram-negative bacteria and the inhibitory action of this compound on LspA.
Caption: General experimental workflow for characterizing this compound's effect on LspA function.
Caption: Logical cascade of events following this compound treatment in Gram-negative bacteria.
References
- 1. columbuslabs.org [columbuslabs.org]
- 2. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anl.gov [anl.gov]
- 4. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Lipoprotein Posttranslational Modifications. New Insights and Opportunities for Antibiotic and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lspA Gene, Encoding the Type II Signal Peptidase of Rickettsia typhi: Transcriptional and Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LspA-independent action of this compound on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Inhibition of spiralin processing by the lipopeptide antibiotic this compound [pubmed.ncbi.nlm.nih.gov]
- 18. Conformational dynamics of the membrane enzyme LspA upon antibiotic and substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Globomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globomycin is a cyclic depsipeptide antibiotic that exhibits potent antimicrobial activity, particularly against Gram-negative bacteria.[1][2] Its unique mechanism of action involves the specific inhibition of lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway.[1][2][3] This pathway is critical for bacterial viability, making LspA an attractive target for the development of new antibiotics.[2] The determination of the Minimum Inhibitory Concentration (MIC) of this compound is a fundamental step in assessing its efficacy against various bacterial strains and is crucial for both basic research and clinical development of this compound-based therapeutics.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.[4][5][6] Additionally, this document includes a summary of reported this compound MIC values against selected bacteria and a diagram of its mechanism of action.
Data Presentation: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a variety of bacterial species as reported in the scientific literature. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Wild-type | 10 | [7] |
| Escherichia coli | (Optimized Analog 61) | 0.78 µM | [8] |
| Pseudomonas aeruginosa | Wild-type | 16 | [7] |
| Acinetobacter baumannii | AB5075 | >32 | [7] |
| Acinetobacter baumannii | AB17978 | >32 | [7] |
| Staphylococcus aureus | JE2 | >100 | [9] |
Experimental Protocols: Broth Microdilution Method for this compound MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][5][10]
1. Materials
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol, and filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the bacterial strain to be tested.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/PBS while vortexing and visually comparing against the standard or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of the standardized suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted inoculum to 50 µL of the antibiotic dilution in the well.
3. Preparation of this compound Dilutions
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.
-
Typically, column 1 of the plate will contain the highest concentration of this compound, and subsequent columns will have serially diluted concentrations.
-
Column 11 should serve as a growth control (containing only inoculated broth, no this compound).
-
Column 12 should serve as a sterility control (containing only uninoculated broth).
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
4. Inoculation and Incubation
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC
-
After incubation, examine the microtiter plate for bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye.[5][6]
-
Growth is indicated by turbidity or a pellet of cells at the bottom of the well. The growth control well (column 11) should show distinct turbidity. The sterility control well (column 12) should remain clear.
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)
This compound specifically targets and inhibits the bacterial enzyme Lipoprotein Signal Peptidase II (LspA).[1][2][3] LspA is a crucial component of the lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins.[3][9] This cleavage is an essential step for the proper localization and function of lipoproteins, which are involved in various vital cellular processes, including nutrient uptake, cell wall synthesis, and maintenance of outer membrane integrity. By inhibiting LspA, this compound prevents the maturation of lipoproteins, leading to their accumulation in the inner membrane, ultimately causing cell envelope stress and bacterial cell death.[1][3]
Caption: Mechanism of this compound Action.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: MIC Determination Workflow.
References
- 1. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. woah.org [woah.org]
- 5. academic.oup.com [academic.oup.com]
- 6. apec.org [apec.org]
- 7. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. fda.gov [fda.gov]
Application Notes and Protocols: Experimental Use of Globomycin in MRSA β-Lactam Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the paradoxical effect of globomycin on β-lactam resistance in Methicillin-Resistant Staphylococcus aureus (MRSA). This compound, an inhibitor of the lipoprotein signal peptidase A (LspA), has been shown to increase MRSA's resistance to β-lactam antibiotics, a counterintuitive finding with significant implications for antibiotic resistance research and drug development.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics.[1] This resistance is primarily mediated by the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a), an enzyme with low affinity for β-lactams.[1][2] However, the level of β-lactam resistance in MRSA is also influenced by other cellular pathways, including those involved in cell envelope biosynthesis.[2][3]
The bacterial lipoprotein processing pathway is crucial for the maturation of lipoproteins, which play vital roles in various cellular processes. A key enzyme in this pathway is the lipoprotein signal peptidase A (LspA).[4][5] this compound is a natural peptide antibiotic that specifically inhibits LspA.[3][5][6] While this compound exhibits antimicrobial activity against many Gram-negative bacteria, it has poor activity against Gram-positive bacteria like S. aureus, with Minimum Inhibitory Concentrations (MICs) often exceeding 100 µg/ml.[3]
Intriguingly, studies have revealed that the inhibition of LspA by this compound, or through genetic mutation of the lspA gene, leads to an increase in β-lactam resistance in MRSA.[2][7] This phenomenon suggests a complex interplay between lipoprotein processing and the mechanisms of β-lactam resistance. These notes provide the necessary protocols and data to investigate this effect further.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of this compound on the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics against various MRSA strains.
Table 1: Effect of this compound on Oxacillin MIC in MRSA strains
| MRSA Strain | Oxacillin MIC (µg/ml) without this compound | Oxacillin MIC (µg/ml) with this compound | This compound Concentration (µg/ml) | Fold Change in MIC |
| JE2 | 40 | > 40 (Growth rescued) | 30 | Increase |
| USA300 | 50 | > 50 (Growth rescued) | 20 | Increase |
| ATCC43300 | 30 | > 30 (Growth rescued) | 30 | Increase |
Data extracted from growth curve analyses where this compound rescued bacterial growth in the presence of inhibitory concentrations of oxacillin.[3]
Table 2: Effect of this compound on Cefotaxime MIC in MRSA strains
| MRSA Strain | Cefotaxime MIC (µg/ml) without this compound | Cefotaxime MIC (µg/ml) with this compound | This compound Concentration (µg/ml) | Fold Change in MIC |
| JE2 | 40 | > 40 (Growth rescued) | 30 | Increase |
| USA300 | Not explicitly stated | Growth rescued | 20 | Increase |
| ATCC43300 | Not explicitly stated | Growth rescued | 30 | Increase |
Data extracted from growth curve analyses where this compound rescued bacterial growth in the presence of inhibitory concentrations of cefotaxime.[3]
Signaling Pathways and Mechanisms
The observed increase in β-lactam resistance upon LspA inhibition by this compound is linked to the accumulation of diacylglyceryl-prolipoproteins, the substrate of LspA. This accumulation appears to impact cell envelope components other than peptidoglycan, such as wall teichoic acids (WTA) or lipoteichoic acids (LTA), ultimately affecting β-lactam susceptibility.[2][7]
Caption: Mechanism of this compound-induced β-lactam resistance in MRSA.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the determination of MICs for β-lactam antibiotics in the presence and absence of this compound using the broth microdilution method.
Materials:
-
MRSA strains (e.g., JE2, USA300_FPR3757, ATCC43300)
-
Mueller-Hinton Broth (MHB) supplemented with 2% NaCl
-
β-lactam antibiotics (e.g., oxacillin, cefotaxime)
-
This compound (dissolved in a suitable solvent like ethanol)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture MRSA strains overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a two-fold serial dilution of the β-lactam antibiotic in MHB + 2% NaCl in the microtiter plate.
-
-
Prepare this compound Plates:
-
For the test plates, add a fixed, sub-inhibitory concentration of this compound to each well containing the antibiotic dilutions. The concentration of this compound should be determined empirically for each strain (e.g., 10-50 µg/ml).[3]
-
For the control plates, add an equivalent volume of the solvent used to dissolve this compound.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Caption: Workflow for MIC determination.
Protocol 2: Bacterial Growth Curve Analysis
This protocol is used to assess the effect of this compound on the growth kinetics of MRSA in the presence of a fixed concentration of a β-lactam antibiotic.
Materials:
-
MRSA strains
-
MHB supplemented with 2% NaCl
-
β-lactam antibiotic (at a concentration that inhibits growth, e.g., oxacillin 40 µg/ml)[3]
-
This compound
-
Sterile 96-well microtiter plates
-
Incubating microplate reader (e.g., Tecan Sunrise)
Procedure:
-
Prepare Cultures:
-
Prepare an overnight culture of the MRSA strain.
-
Dilute the culture to a starting OD600 of approximately 0.05 in fresh MHB + 2% NaCl.
-
-
Set up Experimental Conditions in a 96-well plate:
-
Control 1 (Normal Growth): MHB + 2% NaCl + bacterial culture.
-
Control 2 (β-lactam Inhibition): MHB + 2% NaCl + β-lactam antibiotic + bacterial culture.
-
Control 3 (Solvent Control): MHB + 2% NaCl + β-lactam antibiotic + solvent for this compound + bacterial culture.
-
Test Condition: MHB + 2% NaCl + β-lactam antibiotic + this compound + bacterial culture.
-
-
Incubation and Measurement:
-
Place the microplate in an incubating microplate reader set at 35°C.
-
Measure the OD600 of each well at regular intervals (e.g., every 15 minutes) for 24 hours.[3]
-
-
Data Analysis:
-
Plot the OD600 values against time to generate growth curves.
-
Compare the growth curve of the test condition to the control conditions to determine if this compound rescues growth in the presence of the β-lactam.
-
Caption: Workflow for bacterial growth curve analysis.
Conclusion
The experimental use of this compound in MRSA β-lactam resistance studies reveals a fascinating and unexpected biological phenomenon. The protocols and data presented here provide a foundation for researchers to explore this area further. Understanding the molecular mechanisms by which inhibition of lipoprotein processing modulates antibiotic resistance could open new avenues for the development of novel therapeutic strategies against MRSA. However, the antagonistic interaction between this compound and β-lactams highlights the importance of carefully evaluating drug combinations to avoid unforeseen negative consequences.
References
- 1. Beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Interference with Lipoprotein Maturation Sensitizes Methicillin-Resistant Staphylococcus aureus to Human Group IIA-Secreted Phospholipase A2 and Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Laboratory Methods for Determining Globomycin Susceptibility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globomycin is a cyclic peptide antibiotic with potent activity against Gram-negative bacteria. It exerts its antibacterial effect by specifically inhibiting lipoprotein signal peptidase II (LspA), a crucial enzyme in the bacterial lipoprotein maturation pathway.[1][2] The increasing interest in novel antimicrobial agents has led to a renewed focus on compounds like this compound and its analogs.[3][4] Accurate and reproducible laboratory methods for determining the susceptibility of bacterial isolates to this compound are essential for both basic research and clinical development.
This document provides detailed application notes and standardized protocols for testing bacterial susceptibility to this compound. The methodologies described are based on established antimicrobial susceptibility testing (AST) guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While specific interpretive criteria for this compound have not yet been established by these organizations, the following protocols provide a robust framework for generating reliable minimum inhibitory concentration (MIC) and qualitative susceptibility data.
Mechanism of Action of this compound
This compound targets and inhibits the bacterial enzyme lipoprotein signal peptidase II (LspA). LspA is a key component of the lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins, a critical step in their maturation and localization to the bacterial cell envelope. By inhibiting LspA, this compound disrupts the proper formation and function of lipoproteins, leading to compromised cell envelope integrity and ultimately, bacterial cell death.[1][2][5]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its analogs against various bacterial species as reported in the scientific literature. These values can serve as a reference for expected outcomes in susceptibility testing.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | ATCC 17978 | >8 | [6] |
| Acinetobacter baumannii | Ab17978 | >8 | [7] |
| Acinetobacter baumannii | Ab19606 | >8 | [7] |
| Escherichia coli | CFT073 | 4-8 | [6] |
| Enterobacter cloacae | ATCC 13047 | >10 | [6][7] |
| Klebsiella pneumoniae | ATCC 700603 | >10 | [6][7] |
| Staphylococcus aureus | USA300 | High MIC | [7] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Analog G0790 against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | CFT073 | 4-8 fold lower than this compound | [6] |
| Enterobacter cloacae | ATCC 13047 | 4-8 fold lower than this compound | [6] |
| Klebsiella pneumoniae | ATCC 700603 | 4-8 fold lower than this compound | [6] |
| Acinetobacter baumannii | ATCC 17978 | Modestly decreased compared to this compound | [6] |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Analog G5132 against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | Ab17978 | >8-fold reduced compared to this compound | [7] |
| Acinetobacter baumannii | Ab19606 | >8-fold reduced compared to this compound | [7] |
| Escherichia coli | - | >10-fold reduced compared to this compound | [7] |
| Enterobacter cloacae | - | >10-fold reduced compared to this compound | [7] |
| Klebsiella pneumoniae | - | >10-fold reduced compared to this compound | [7] |
| Staphylococcus aureus | USA300 | High MIC | [7] |
Experimental Protocols
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates to be tested
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Protocol:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64 to 0.06 µg/mL).
-
Plate Preparation: Dispense 50 µL of each this compound dilution into the wells of a 96-well microtiter plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard by suspending colonies from a fresh agar plate in sterile saline or PBS. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to this compound impregnated on a paper disk.
References
- 1. EUCAST: Bacteria [eucast.org]
- 2. Evaluation of Two Standardized Disk Methods for Testing Antimicrobial Susceptibility of Pseudomonas aeruginosa and of the Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 4. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 5. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leibniz Institute DSMZ: Quality Control Strains [dsmz.de]
- 7. goldbio.com [goldbio.com]
Globomycin: A Powerful Tool for Probing Bacterial Genetics and Physiology
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Globomycin is a cyclic peptide antibiotic that serves as a highly specific inhibitor of lipoprotein signal peptidase II (LspA) in bacteria. This unique mode of action makes it an invaluable tool for investigating various aspects of bacterial genetics and physiology, particularly concerning the biogenesis and function of lipoproteins. These notes provide detailed applications and experimental protocols for utilizing this compound in a research setting.
Introduction to this compound
This compound was first isolated from Streptomyces halstedii and is known for its potent activity against many Gram-negative bacteria, while generally showing weaker activity against Gram-positive species.[1][2][3] Its primary target, LspA, is a crucial enzyme in the bacterial lipoprotein maturation pathway, responsible for cleaving the signal peptide from prolipoproteins.[4][5] Inhibition of LspA by this compound leads to the accumulation of unprocessed prolipoproteins in the cytoplasmic membrane, disrupting the integrity of the cell envelope and ultimately causing cell death.[6] This specific mechanism allows researchers to dissect the roles of lipoproteins in processes such as cell wall synthesis, nutrient uptake, virulence, and antibiotic resistance.[4][5]
Applications in Bacterial Genetics and Physiology
-
Studying Lipoprotein Processing and Trafficking: this compound's specific inhibition of LspA allows for the accumulation of prolipoprotein precursors, enabling researchers to study the dynamics of lipoprotein synthesis, modification, and localization.[1][4]
-
Investigating Outer Membrane Biogenesis: By disrupting the maturation of lipoproteins essential for the outer membrane, this compound can be used to probe the assembly and maintenance of this critical structure in Gram-negative bacteria.[7][8]
-
Elucidating Mechanisms of Antibiotic Resistance: The inhibition of LspA can alter a bacterium's susceptibility to other antibiotics. For example, in Methicillin-Resistant Staphylococcus aureus (MRSA), inhibition of LspA by this compound has been shown to increase resistance to β-lactam antibiotics.[1][3]
-
Identifying Virulence Factors: Since many lipoproteins are involved in pathogenesis, this compound can be used to identify and characterize lipoproteins that are critical for bacterial virulence.
-
Spheroplast Formation: Treatment of Gram-negative bacteria with this compound leads to the formation of spheroplasts, which are cells that have lost their rigid cell wall but retain their cytoplasmic membrane. This property is useful for studying membrane-associated processes and for patch-clamp electrophysiology.[9][10][11]
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity against various bacterial species and its inhibitory effect on its target enzyme, LspA.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | B | 0.4 | ~0.6 | [12] |
| Escherichia coli | H2143 | - | - | [13] |
| Escherichia coli | Top 10 | 20 | ~30.5 | [14] |
| Escherichia coli | - | - | 3.1 | [15][16] |
| Escherichia coli | - | - | 0.78 | [15][16] |
| Enterobacter cloaceae | ATCC 13047 | - | - | [17] |
| Klebsiella pneumoniae | ATCC 700603 | - | - | [17] |
| Acinetobacter baumannii | ATCC 17978 | >100 | >152 | [2] |
| Acinetobacter baumannii | Ab19606 | >100 | >152 | [2] |
| Pseudomonas aeruginosa | - | >100 | >152 | [2] |
| Spiroplasma melliferum | - | - | 6.25-12.5 | [16] |
| Staphylococcus aureus | - | >100 | >152 | [1][3] |
| Bacillus subtilis | - | >100 | >152 | [12] |
| Mycobacterium tuberculosis | - | ≥40 (inhibitory) | ≥61 | [14] |
| Mycobacterium tuberculosis | - | 160 (bactericidal) | ~244 | [14] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against LspA
| Source of LspA | Assay Method | IC50 (µM) | Reference |
| Pseudomonas aeruginosa | Gel-shift assay | 0.6 | [18] |
| Staphylococcus aureus | Gel-shift assay | 170 | [18] |
| Pseudomonas aeruginosa | FRET assay | 0.04 | [12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain of interest.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like methanol or DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth II for many standard strains)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, inoculate fresh broth and grow to an optical density at 600 nm (OD600) of 0.5 (McFarland standard), which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.
-
Dilute the bacterial suspension in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the 96-well plate.
-
For example, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the appropriate starting concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no this compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 using a microplate reader.
-
Lipoprotein Processing Assay using Radiolabeling
This protocol is used to specifically visualize the inhibition of lipoprotein processing by this compound through the accumulation of prolipoprotein precursors.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound
-
[³H]-palmitate or other suitable radiolabeled lipid precursor
-
SDS-PAGE apparatus and reagents
-
Fluorography reagents
-
Phosphorimager or X-ray film
Procedure:
-
Bacterial Growth and this compound Treatment:
-
Grow the bacterial culture to mid-log phase.
-
Divide the culture into two aliquots. To one, add this compound at a concentration known to be effective (e.g., 2-5x MIC). To the other, add the solvent as a control.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for this compound to act.
-
-
Radiolabeling:
-
Add [³H]-palmitate to both cultures and incubate for a defined period to allow for incorporation into lipoproteins.
-
-
Cell Lysis and Protein Preparation:
-
Harvest the cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication, French press) in a buffer containing protease inhibitors.
-
Separate the membrane fraction by ultracentrifugation.
-
-
SDS-PAGE and Fluorography:
-
Resuspend the membrane proteins in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Treat the gel with a fluorographic enhancer, dry the gel, and expose it to a phosphorimager screen or X-ray film.
-
-
Analysis:
-
In the this compound-treated sample, an accumulation of higher molecular weight bands corresponding to unprocessed, radiolabeled prolipoproteins should be observed compared to the control sample.
-
Spheroplast Formation Assay
This protocol describes how to induce spheroplast formation in Gram-negative bacteria using this compound.
Materials:
-
Gram-negative bacterial strain (e.g., E. coli)
-
Rich growth medium (e.g., LB broth)
-
This compound
-
Phase-contrast microscope
-
Microscope slides and coverslips
Procedure:
-
Bacterial Culture Preparation:
-
Grow an overnight culture of the bacterial strain.
-
Inoculate fresh medium with the overnight culture and grow to early-log phase.
-
-
This compound Treatment:
-
Add this compound to the culture at a concentration that induces spheroplast formation (this may need to be optimized, but is typically around the MIC).
-
Continue to incubate the culture.
-
-
Microscopic Observation:
-
At various time points after adding this compound, take a small aliquot of the culture.
-
Place a drop on a microscope slide, cover with a coverslip, and observe under a phase-contrast microscope.
-
-
Analysis:
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. Identification of Lipoproteins Using this compound and Radioactive Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutation of lipoprotein processing pathway gene lspA or inhibition of LspA activity by this compound increases MRSA resistance to β-lactam antibiotics | bioRxiv [biorxiv.org]
- 4. Identification of Lipoproteins Using this compound and Radioactive Palmitate. - Research - Institut Pasteur [research.pasteur.fr]
- 5. Preparation of Giant Escherichia coli spheroplasts for Electrophysiological Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. columbuslabs.org [columbuslabs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a new peptide antibiotic with spheroplast-forming activity. I. Taxonomy of producing organisms and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liofilchem.net [liofilchem.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Globomycin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing globomycin and its analogues, potent inhibitors of bacterial lipoprotein signal peptidase II (LspA). This document includes detailed experimental protocols for key synthetic strategies, a summary of structure-activity relationship (SAR) data, and visualizations of the relevant biological pathway and experimental workflows.
Introduction
This compound is a cyclic depsipeptide natural product that exhibits significant antibacterial activity, particularly against Gram-negative bacteria.[1] Its unique mode of action involves the inhibition of LspA, an essential bacterial enzyme responsible for the processing of prolipoproteins.[1] This pathway is crucial for bacterial viability and pathogenesis, making LspA an attractive target for the development of novel antibiotics. The chemical synthesis of this compound and its analogues is of great interest for several reasons: to provide access to larger quantities of the natural product for further study, to enable the generation of analogues with improved potency and pharmacokinetic properties, and to elucidate the key structural features required for biological activity.[2][3]
Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)
This compound exerts its antibacterial effect by specifically targeting and inhibiting the bacterial enzyme lipoprotein signal peptidase II (LspA). LspA plays a critical role in the final step of the lipoprotein maturation pathway. Lipoproteins are essential for a variety of functions in bacteria, including nutrient uptake, signal transduction, and maintenance of the outer membrane integrity.
The biosynthesis of lipoproteins involves a series of enzymatic steps. Preprolipoprotein is first modified by the addition of a diacylglycerol moiety to a conserved cysteine residue by lipoprotein diacylglyceryl transferase (Lgt). The resulting prolipoprotein is then cleaved by LspA to remove the N-terminal signal peptide, yielding the mature, functional lipoprotein.
This compound acts as a non-cleavable substrate mimic, binding tightly to the active site of LspA and preventing the processing of prolipoproteins. This leads to an accumulation of unprocessed prolipoproteins in the bacterial inner membrane, disrupting the outer membrane biogenesis and ultimately causing cell death.
Caption: Mechanism of action of this compound.
Synthetic Strategies for this compound Analogues
Several synthetic strategies have been developed to access this compound and its analogues. These approaches primarily focus on the stereoselective synthesis of the challenging β-hydroxy-α-methyl fatty acid side chain and the efficient construction of the cyclic depsipeptide core.
Key Synthetic Approaches:
-
Kogen's Total Synthesis: The first total synthesis of this compound utilized an anti-selective boron-mediated asymmetric aldol reaction to establish the stereochemistry of the lipid tail. This was a solution-phase synthesis.[2]
-
Sarabia's Solid-Phase Synthesis: This approach employed solid-phase peptide synthesis (SPPS) for the construction of the linear peptide precursor, followed by a solution-phase macrolactonization. The lipid tail was synthesized using an asymmetric epoxidation of an aldehyde.[2][4]
-
Bann and Cochrane's Convergent Synthesis: A more recent and flexible strategy involves an anti-Evans aldol condensation to create a common intermediate. This intermediate allows for facile diversification of the lipid tail via Grubbs-catalyzed cross-metathesis, followed by solid-phase peptide synthesis.[2]
Caption: General synthetic workflow for this compound analogues.
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of this compound analogues, based on published literature. Researchers should consult the primary literature for specific details and characterization data.
Protocol 1: Synthesis of the Lipid Tail via Evans Aldol Condensation and Cross-Metathesis (Adapted from Bann and Cochrane)
This protocol allows for the diversification of the lipid tail.
1.1. Anti-Evans Aldol Condensation:
-
To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 equiv).
-
The corresponding aldehyde (1.2 equiv) is then added dropwise.
-
The reaction is stirred at -78 °C for 2-4 hours and then quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the aldol adduct.
1.2. Grubbs-Catalyzed Cross-Metathesis:
-
To a solution of the aldol adduct (1.0 equiv) and a terminal alkene (2.0-5.0 equiv) in a degassed solvent (e.g., CH₂Cl₂) is added a Grubbs catalyst (e.g., Grubbs II, 5-10 mol%).
-
The reaction mixture is stirred at room temperature to 40 °C for 12-24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the cross-metathesis product.
1.3. Auxiliary Cleavage:
-
The N-acyloxazolidinone is cleaved using standard conditions (e.g., LiOH, H₂O₂ in THF/H₂O) to afford the corresponding carboxylic acid.
-
The crude acid is purified by an appropriate method (e.g., crystallization or chromatography).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol follows the standard Fmoc/tBu strategy.
-
Resin Loading: The C-terminal amino acid is loaded onto a suitable resin (e.g., 2-chlorotrityl chloride resin) according to standard procedures.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
N-terminal Acylation: The N-terminus of the fully assembled peptide is acylated with the synthesized lipid tail carboxylic acid using a coupling agent.
Protocol 3: Macrolactonization and Deprotection
-
Cleavage from Resin: The linear depsipeptide is cleaved from the solid support using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Macrolactonization: The crude linear precursor is cyclized under high dilution conditions using a macrolactonization agent (e.g., Yamaguchi reagent, EDCI/DMAP).
-
Global Deprotection: Any remaining protecting groups are removed using appropriate conditions to yield the final this compound analogue.
-
Purification: The final compound is purified by preparative HPLC.
Structure-Activity Relationship (SAR) Data
The following table summarizes the antimicrobial activity of selected this compound analogues. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Analogue | Modification | Test Organism | MIC (µg/mL) | Reference |
| This compound | Natural Product | Escherichia coli | 12.5 | [5] |
| Pseudomonas aeruginosa | >100 | [5] | ||
| Staphylococcus aureus | >100 | [5] | ||
| Analogue 1 | Longer alkyl chain (C11) | Escherichia coli | 3.1 | [3] |
| Analogue 2 | Shorter alkyl chain (C7) | Escherichia coli | 25 | [1] |
| Analogue 3 | N-Me-Leu replaced with N-Me-Phe | Escherichia coli | >100 | [1] |
| Analogue 4 | Ser replaced with Ala | Escherichia coli | >100 | [1] |
| Analogue 51 | Backbone modification | Escherichia coli | 3.1 µM | [3] |
| Analogue 61 | Backbone modification | Escherichia coli | 0.78 µM | [3] |
Key SAR Insights:
-
Lipid Tail Length: The length of the fatty acid side chain is critical for activity, with longer chains generally leading to increased potency against Gram-negative bacteria.[1]
-
Serine Residue: The hydroxyl group of the serine residue is essential for antimicrobial activity, likely due to its interaction with the active site of LspA.[1]
-
Peptide Backbone: Modifications to the peptide backbone, such as replacing N-methylleucine, often lead to a significant loss of activity, suggesting a specific conformation is required for binding.[1] However, certain backbone modifications can lead to improved potency.[3]
Experimental Workflow for Screening this compound Analogues
The following workflow outlines the general procedure for testing the antimicrobial activity of newly synthesized this compound analogues.
Caption: Workflow for screening this compound analogues.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: The synthesized this compound analogues are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive and negative controls (broth only, and bacteria with no compound) should be included.
Conclusion
The synthetic methodologies and biological data presented in these application notes provide a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents targeting LspA. The flexibility of modern synthetic strategies, coupled with a growing understanding of the structure-activity relationships of this compound analogues, offers significant opportunities for the design of potent and selective inhibitors with the potential to address the challenge of antimicrobial resistance.
References
- 1. Structure-activity relationships of this compound analogues as antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel approach for the synthesis of the cyclic lipopeptide this compound - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00685B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Analysis of Globomycin in Combination with Daptomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globomycin is a cyclic peptide antibiotic that acts as a potent inhibitor of lipoprotein signal peptidase II (LspA).[1] This enzyme is crucial for the maturation of lipoproteins in bacteria, playing a significant role in various cellular processes, including nutrient acquisition, signal transduction, and the maintenance of cell envelope integrity.[2] While this compound exhibits strong antibacterial activity against many Gram-negative bacteria, its efficacy against Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), is limited when used as a standalone agent.[3]
Recent research has unveiled a promising strategy to enhance the therapeutic potential of existing antibiotics by targeting pathways that sensitize resistant bacteria to their effects. One such approach involves the inhibition of LspA by this compound, which has been shown to increase the susceptibility of MRSA to the lipopeptide antibiotic daptomycin.[1] This application note provides a summary of the in vitro synergistic effects of the this compound and daptomycin combination against MRSA, detailed experimental protocols for assessing this synergy, and a visual representation of the underlying mechanism of action.
Application Note: Synergistic Activity of this compound and Daptomycin against MRSA
The combination of this compound and daptomycin has demonstrated significant synergistic bactericidal activity against MRSA in vitro. Inhibition of LspA by this compound appears to alter the cell membrane of S. aureus, rendering it more susceptible to the disruptive action of daptomycin. This synergistic interaction presents a potential therapeutic strategy to overcome daptomycin resistance and enhance its efficacy against challenging MRSA infections.
Data Presentation
The following table summarizes the enhanced bactericidal effect observed in time-kill assays when this compound is used in combination with daptomycin against MRSA. The data illustrates a significant reduction in bacterial viability in the presence of the combination compared to each antibiotic alone.
| Treatment Group | Bacterial Survival (%) after 4 hours |
| Control (No Antibiotic) | 100% |
| Daptomycin (1 µg/mL) | ~60% |
| This compound (100 µg/mL) | ~100% |
| This compound (100 µg/mL) + Daptomycin (1 µg/mL) | ~20% |
Note: The data presented is representative of findings from in vitro time-kill assays and demonstrates a clear synergistic effect where the combination is significantly more effective at killing MRSA than the individual components.[1][4]
Experimental Protocols
Two primary methods are employed to assess antibiotic synergy in vitro: the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented with calcium for daptomycin testing (final concentration of 50 mg/L)
-
This compound stock solution
-
Daptomycin stock solution
-
MRSA isolate (e.g., USA300)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of daptomycin horizontally across the microtiter plate in MHB.
-
Prepare serial twofold dilutions of this compound vertically down the microtiter plate in MHB.
-
The final plate should contain a grid of antibiotic concentrations, with wells containing each drug alone and in combination.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to all wells containing the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotics) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Daptomycin = (MIC of Daptomycin in combination) / (MIC of Daptomycin alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of Daptomycin + FIC of this compound
-
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides a dynamic measure of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
Culture tubes or flasks
-
MHB (supplemented with calcium)
-
This compound and Daptomycin stock solutions
-
MRSA isolate
-
Log-phase bacterial culture
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Incubator (37°C) with shaking capabilities
Procedure:
-
Preparation of Test Cultures:
-
Prepare tubes containing MHB with the desired concentrations of this compound alone, daptomycin alone, the combination of this compound and daptomycin, and a growth control without antibiotics.
-
-
Inoculation:
-
Inoculate each tube with a standardized log-phase bacterial culture to achieve a starting density of approximately 10^6 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each condition.
-
Plot the log10 CFU/mL versus time for each antibiotic regimen.
-
-
Interpretation of Results:
-
Synergy: A ≥2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Indifference: A <2-log10 change in CFU/mL for the combination compared to the most active single agent.
-
Antagonism: A ≥2-log10 increase in CFU/mL for the combination compared to the least active single agent.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-Daptomycin Synergy.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the Checkerboard Synergy Assay.
Experimental Workflow: Time-Kill Curve Assay
Caption: Workflow for the Time-Kill Curve Assay.
References
- 1. Interference with Lipoprotein Maturation Sensitizes Methicillin-Resistant Staphylococcus aureus to Human Group IIA-Secreted Phospholipase A2 and Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship of in vitro synergy and treatment outcome with daptomycin plus rifampin in patients with invasive methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phage-antibiotic synergy against daptomycin-nonsusceptible MRSA in an ex vivo simulated endocardial pharmacokinetic/pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Globomycin's Role in Targeting Bacterial Virulence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of globomycin, a cyclic peptide antibiotic, and its utility as a research tool to investigate and target bacterial virulence. The accompanying detailed protocols offer step-by-step guidance for key experiments to assess its activity.
Introduction to this compound
This compound, first isolated from Streptomyces species in 1978, is a potent and specific inhibitor of the bacterial enzyme lipoprotein signal peptidase II (LspA).[1][2][3][4] LspA is a crucial enzyme in the lipoprotein processing pathway of many bacteria, responsible for cleaving the signal peptide from prolipoproteins to produce mature, functional lipoproteins.[5][6] These lipoproteins play vital roles in a myriad of cellular processes, including nutrient acquisition, signal transduction, antibiotic resistance, and maintaining the integrity of the bacterial cell envelope.[1] By inhibiting LspA, this compound disrupts these processes, leading to the accumulation of unprocessed prolipoproteins in the inner membrane, which is often detrimental to the bacterium and can compromise its virulence.[6][7]
Mechanism of Action
This compound acts as a non-cleavable peptide mimic, sterically blocking the active site of LspA.[8] This inhibition prevents the maturation of lipoproteins, which are essential for the viability and virulence of many Gram-negative bacteria.[1][5] In Gram-positive bacteria, while LspA is not always essential for viability, its inhibition can still lead to attenuated virulence.[1][7]
Figure 1: Mechanism of LspA inhibition by this compound.
Applications in Virulence Research
This compound serves as a valuable tool for several research applications aimed at understanding and combating bacterial virulence:
-
Target Validation: As a specific inhibitor, this compound can be used to validate LspA as a viable target for the development of novel anti-virulence agents.
-
Studying Lipoprotein Function: By observing the physiological and pathological effects of this compound treatment, researchers can elucidate the roles of specific lipoproteins in bacterial virulence.
-
Screening for Novel Anti-Virulence Compounds: this compound can be used as a positive control in high-throughput screening assays designed to identify new inhibitors of LspA or other components of the lipoprotein processing pathway.
-
Investigating Mechanisms of Antibiotic Resistance: The interplay between this compound's activity and resistance mechanisms to other antibiotics can be studied to understand the broader role of lipoproteins in bacterial defense.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its analogs against various bacterial species and the LspA enzyme.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs
| Compound | Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Pseudomonas aeruginosa | >100 | >152 | [5] | |
| This compound | Staphylococcus aureus | >100 | >152 | [1][5] | |
| This compound | Mycobacterium tuberculosis | ≥40 | - | [9] | |
| This compound Analog 51 | Escherichia coli | - | 3.1 | [8] | |
| This compound Analog 61 | Escherichia coli | - | 0.78 | [8] | |
| G5132 (this compound Analog) | Acinetobacter baumannii | Clinical Isolates | - | - | [10] |
Table 2: In Vitro LspA Inhibition by this compound and its Analogs
| Compound | Enzyme Source | IC50 | Reference |
| This compound | Pseudomonas aeruginosa LspA (PaLspA) | 40 nM | [11] |
| G0790 (this compound Analog) | Escherichia coli LspA | - | [7] |
| G1a (this compound Analog) | Pseudomonas aeruginosa LspA (PaLspA) | 2.94 ± 0.85 µM | [11] |
| G1b (this compound Analog) | Pseudomonas aeruginosa LspA (PaLspA) | 3.68 ± 0.42 µM | [11] |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Figure 2: Workflow for MIC determination.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into fresh broth and incubate until it reaches the logarithmic growth phase.
-
Dilute the culture to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate. Typically, this is done by adding 100 µL of medium to all wells, then adding 100 µL of the this compound stock to the first well, mixing, and transferring 100 µL to the next well, and so on.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 16-20 hours.
-
-
Determine MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of this compound in a well with no visible growth.
-
Protocol 2: Spheroplast Formation Assay
This assay qualitatively assesses the effect of this compound on the bacterial cell wall, leading to the formation of osmotically sensitive spheroplasts.[3][4]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Growth medium containing an osmotic stabilizer (e.g., sucrose or MgCl₂)
-
Microscope slides and coverslips
-
Phase-contrast microscope
Procedure:
-
Culture Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.
-
-
This compound Treatment:
-
Add this compound to the bacterial culture at a concentration known to be effective (e.g., at or above the MIC).
-
Continue to incubate the culture under optimal growth conditions.
-
-
Microscopic Observation:
-
At various time points (e.g., 1, 2, and 4 hours) after adding this compound, take a small aliquot of the culture.
-
Prepare a wet mount on a microscope slide and observe under a phase-contrast microscope.
-
Look for the formation of spherical, osmotically fragile cells (spheroplasts), which indicate disruption of the cell wall integrity. Compare with an untreated control culture.
-
Protocol 3: Analysis of Lipoprotein Processing by Western Blot
This protocol is used to detect the accumulation of unprocessed prolipoproteins in bacterial cells treated with this compound.
Figure 3: Western blot workflow for lipoprotein analysis.
Materials:
-
This compound
-
Bacterial culture
-
Lysis buffer with protease inhibitors
-
Antibody specific to a target lipoprotein
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents (e.g., PVDF membrane, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Bacterial Culture and Treatment:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Treat one culture with this compound at a suitable concentration and for a specific duration. Maintain an untreated culture as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellets in lysis buffer containing protease inhibitors and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from treated and untreated samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target lipoprotein overnight at 4°C. The antibody should recognize an epitope present in both the precursor and mature forms of the lipoprotein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
In the this compound-treated sample, the accumulation of the higher molecular weight prolipoprotein and a corresponding decrease in the mature lipoprotein, compared to the untreated control, indicates inhibition of LspA.
-
These application notes and protocols provide a solid foundation for researchers to explore the potential of this compound as a tool to investigate and target bacterial virulence. The provided quantitative data and methodologies will aid in the design and execution of experiments in this critical area of research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new peptide antibiotic with spheroplast-forming activity. I. Taxonomy of producing organisms and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Globomycin In Vitro Experimentation Technical Support Center
Welcome to the technical support center for the use of globomycin in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cyclic peptide antibiotic that specifically targets and inhibits bacterial type II signal peptidase (LspA).[1] LspA is a crucial enzyme in the bacterial lipoprotein biosynthesis pathway, responsible for cleaving the signal peptide from prolipoproteins, which is a necessary step for their maturation and localization to the bacterial membrane. By inhibiting LspA, this compound causes the accumulation of unprocessed prolipoproteins in the cytoplasmic membrane, leading to disruption of the cell envelope and ultimately cell death.[2] The enzyme LspA is not present in eukaryotes, making it a selective target for antibacterial agents.[3]
Q2: What is the typical effective concentration range for this compound?
The effective concentration of this compound, typically measured as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. It is most potent against Gram-negative bacteria. For some species, optimized synthetic analogs of this compound may offer enhanced potency.[4][5]
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Spiroplasma melliferum | BC3 | 6.25 | 4.1 | [1] |
| Spiroplasma melliferum | B88 | 12.5 | 8.2 | [1] |
| Escherichia coli | (various) | 0.78 - 3.1 (analogs) | - | [5] |
| Mycobacterium tuberculosis | (various) | >61 (244 for complete inhibition) | ≥40 (160 for complete inhibition) |
Q3: Is this compound effective against Gram-positive bacteria?
Generally, this compound shows weak activity against Gram-positive bacteria. However, some synthetic analogues have been developed that exhibit activity against certain Gram-positive species, such as methicillin-resistant Staphylococcus aureus (MRSA).[4]
Q4: How should I dissolve and store this compound?
This compound is sparingly soluble in water but is soluble in methanol, ethyl acetate, chloroform, and dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a stock solution in DMSO. For example, a stock solution of 1 mg/mL in DMSO can be prepared. It is recommended to store the stock solution at -20°C. When preparing working solutions, dilute the DMSO stock in the appropriate culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q5: Are there known off-target effects of this compound?
This compound is considered a highly specific inhibitor of LspA. It is believed that for bacteria to develop resistance to this compound through mutation of LspA, it would likely also compromise the enzyme's natural function, making this type of resistance less likely to occur. However, it is important to note that in Mycobacterium tuberculosis, this compound's mycobactericidal activity has been shown to be independent of LspA, suggesting alternative mechanisms of action in this specific organism.
Troubleshooting Guides
Problem 1: No or low antibacterial activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Ensure you are using a concentration of this compound that is appropriate for your bacterial species. Refer to the MIC table above or perform a dose-response experiment to determine the optimal concentration. |
| Bacterial Resistance | Your bacterial strain may be naturally resistant to this compound, particularly if it is a Gram-positive species. Consider using a known sensitive strain as a positive control. |
| Degraded this compound | Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inappropriate Solvent | Confirm that the solvent used to dissolve this compound is compatible with your experimental setup and that the final concentration of the solvent (e.g., DMSO) is not affecting bacterial growth. |
Problem 2: High cytotoxicity observed in mammalian cell controls.
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high. Perform a solvent toxicity control to determine the maximum tolerated concentration for your cell line. |
| This compound Cytotoxicity | While LspA is absent in mammalian cells, high concentrations of any compound can induce cytotoxicity. Determine the IC50 of this compound for your specific mammalian cell line using a cytotoxicity assay (see protocols below). |
| Contamination | Ensure that your this compound stock or cell cultures are not contaminated with bacteria or other cytotoxic agents. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Bacterial Inoculum | Standardize the initial bacterial concentration (e.g., by measuring optical density at 600 nm) for each experiment to ensure reproducibility. |
| Inconsistent Incubation Times | Use a consistent incubation time for all experiments, as the effect of this compound can be time-dependent. |
| Pipetting Errors | Ensure accurate pipetting, especially when preparing serial dilutions of this compound. |
| Reagent Variability | Use reagents from the same batch where possible to minimize variability. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Prepare this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate, bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed by eye or by measuring the optical density at 600 nm using a plate reader.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound against mammalian cells.
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 3: Western Blot for Detection of Unprocessed Lipoproteins
This protocol outlines the general steps to detect the accumulation of prolipoproteins in bacteria treated with this compound.
-
Bacterial Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with an effective concentration of this compound (e.g., 2x MIC) for a defined period (e.g., 1-2 hours). Include an untreated control.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Lyse the cells by sonication or using a homogenizer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the lipoprotein of interest overnight at 4°C. Note: You may need to use an antibody that recognizes both the precursor and mature forms of the lipoprotein, or an antibody specific to the signal peptide.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film. An accumulation of a higher molecular weight band corresponding to the unprocessed prolipoprotein should be visible in the this compound-treated sample.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Basic troubleshooting logic flow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of this compound analogues as antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
improving globomycin efficacy against multidrug-resistant bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the efficacy of globomycin against multidrug-resistant (MDR) bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cyclic peptide antibiotic that specifically targets and inhibits lipoprotein signal peptidase II (LspA). LspA is a crucial enzyme in the bacterial lipoprotein synthesis pathway, responsible for cleaving the signal peptide from prolipoproteins. By inhibiting LspA, this compound disrupts the maturation and localization of lipoproteins, which are essential components of the bacterial cell envelope, leading to cell death.[1][2][3][4][5][6]
Q2: Why is this compound's efficacy limited against certain multidrug-resistant Gram-negative bacteria?
The primary challenge to this compound's efficacy against many Gram-negative bacteria is the low permeability of their outer membrane.[2][7] This formidable barrier prevents this compound from reaching its target, LspA, which is located in the inner membrane. Additionally, some bacteria may develop resistance through mechanisms such as the amplification of the lspA gene or mutations in genes like lpp (lipoprotein).[2][7]
Q3: What are the potential strategies to overcome resistance and enhance this compound's efficacy?
Two primary strategies are being explored to bolster this compound's activity against MDR bacteria:
-
Synergistic Combination Therapy: Combining this compound with an agent that permeabilizes the outer membrane can facilitate its entry into the bacterial cell. Polymyxins, such as colistin, are potent outer membrane permeabilizers and are therefore promising candidates for synergistic combinations.[8][9][10]
-
Novel Delivery Systems: Encapsulating this compound in nanoparticle-based delivery systems, such as liposomes or lipid nanoparticles, may improve its solubility, stability, and ability to penetrate the bacterial outer membrane.[11][12][13][14][15]
Q4: Are there more potent analogs of this compound available?
Yes, research has led to the development of this compound analogs with improved potency. For example, G0790 is an analog that has demonstrated a 4- to 8-fold lower Minimum Inhibitory Concentration (MIC) against wild-type E. coli, Enterobacter cloacae, and Klebsiella pneumoniae compared to the parent this compound.[2][7] This enhanced activity is partly attributed to reduced efflux from the bacterial cell.[2][7]
Q5: What is a Fractional Inhibitory Concentration Index (FICI) and how is it interpreted?
The FICI is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents. It is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interpretation of the FICI value is as follows:
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound
-
Possible Cause 1: Solubility Issues. this compound is sparingly soluble in water but soluble in methanol, ethyl acetate, and chloroform.[17][18] If not properly dissolved before being added to aqueous culture media, it can lead to inaccurate concentrations and variable MICs.
-
Troubleshooting Step: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO. Ensure the stock solution is well-mixed and then dilute it in the culture medium to the desired final concentrations. Perform a solubility test at the highest concentration to be used to ensure no precipitation occurs.
-
-
Possible Cause 2: Adsorption to Plastics. Lipophilic compounds like this compound can adsorb to the surface of plastic labware, such as microtiter plates and pipette tips, leading to a lower effective concentration.
-
Troubleshooting Step: Consider using low-adhesion plasticware or pre-treating the labware with a blocking agent like bovine serum albumin (BSA). Alternatively, perform experiments in glass tubes where possible.
-
-
Possible Cause 3: Degradation of this compound. Like many peptides, this compound may be susceptible to degradation over time in solution, especially at non-optimal pH or temperature.
-
Troubleshooting Step: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Information on the long-term stability of this compound in specific media is limited, so minimizing the time the compound is in solution before use is recommended.
-
Issue 2: Difficulty in Observing Synergy in Checkerboard Assays
-
Possible Cause 1: Inappropriate Concentration Range. Synergy may only be apparent within a specific range of concentrations for both this compound and the partner antibiotic. If the tested concentrations are too high, the individual activity of each drug may mask any synergistic effect.
-
Troubleshooting Step: Design the checkerboard assay with a wide range of concentrations for both drugs, typically from 4-8 times the MIC down to 1/64th of the MIC. This increases the likelihood of identifying the specific concentrations where synergy occurs.
-
-
Possible Cause 2: Antagonistic Interaction. It is possible that the chosen combination is not synergistic and may even be antagonistic.
-
Troubleshooting Step: Review the mechanisms of action of both drugs. If there is a potential for antagonism, it may be observed as an increase in the MIC of one or both drugs in combination. If antagonism is consistently observed, a different combination partner should be considered.
-
-
Possible Cause 3: Incorrect Interpretation of FICI. The FICI calculation is sensitive to the accurate determination of the MICs of the individual drugs and the combination.
-
Troubleshooting Step: Ensure that the MICs for the individual drugs are determined concurrently with the checkerboard assay. When calculating the FICI, use the lowest concentrations of the drug combination that result in the complete inhibition of visible growth. It is advisable to calculate the FICI for multiple wells along the growth-no-growth interface and report the most conservative (lowest) value.
-
Data Presentation
Table 1: In Vitro Activity of this compound Analog G0790 and Synergistic Activity of Colistin Combinations against Multidrug-Resistant Bacteria.
Disclaimer: The following table includes data on the this compound analog G0790 and synergistic combinations of colistin with other antibiotics. While specific quantitative synergy data for this compound was not available in the searched literature, the colistin data is provided as a relevant example of synergy with an outer membrane permeabilizing agent against Gram-negative bacteria.
| Organism | Drug/Combination | MIC (μg/mL) | FICI | Fold Reduction in MIC | Reference |
| E. coli (CFT073) | G0790 | 0.25 | N/A | N/A | [2][7] |
| E. cloacae (ATCC 13047) | G0790 | 0.5 | N/A | N/A | [2][7] |
| K. pneumoniae (ATCC 700603) | G0790 | 0.5 | N/A | N/A | [2][7] |
| A. baumannii | Colistin + Meropenem | Varies | ≤ 0.5 | Not specified | [17][19][20] |
| A. baumannii | Colistin + Rifampicin | Varies | ≤ 0.5 | Not specified | [17][19][20] |
| A. baumannii | Colistin + Daptomycin | Varies | ≤ 0.5 | Not specified | [17][19][20] |
| K. pneumoniae | Colistin + Meropenem | Varies | ≤ 0.5 | Not specified | [17][19][20] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is adapted from standard checkerboard methods and is designed to assess the synergistic activity of this compound in combination with another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., in DMSO)
-
Partner antibiotic stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells)
Procedure:
-
Add 50 μL of CAMHB to all wells of a 96-well plate.
-
Prepare serial dilutions of this compound along the x-axis (columns 1-10). Start with a concentration that is 4x the MIC in column 1 and perform 2-fold serial dilutions across to column 10.
-
Prepare serial dilutions of the partner antibiotic along the y-axis (rows A-G). Start with a concentration that is 4x the MIC in row A and perform 2-fold serial dilutions down to row G.
-
Column 11 will contain only the this compound dilutions (no partner antibiotic) to re-determine its MIC.
-
Row H will contain only the partner antibiotic dilutions (no this compound) to re-determine its MIC.
-
Well H12 will serve as a growth control (no antibiotics).
-
Add 100 μL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC for each drug alone and in combination by visual inspection for turbidity.
-
Calculate the FICI for each well that shows no growth.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound and its combinations over time.
Materials:
-
Culture tubes with CAMHB
-
This compound and partner antibiotic stock solutions
-
Bacterial inoculum (adjusted to a starting concentration of ~5 x 10^5 CFU/mL)
-
Saline solution for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Partner antibiotic alone (at a relevant concentration, e.g., MIC)
-
This compound + partner antibiotic (at synergistic concentrations determined from the checkerboard assay)
-
-
Inoculate all tubes with the bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Mandatory Visualizations
Caption: Synergistic action of this compound and Polymyxin.
Caption: Experimental workflow for synergy testing.
Caption: Strategies to enhance this compound efficacy.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Lipid Nanoparticles with Robust Efficiency for the Delivery of Protein Therapeutics to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Penetration of the outer membrane of Pseudomonas aeruginosa by synergistic combinations of beta-lactam and aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Synergistic Activity of Antimicrobial Combinations against Carbapenem- and Colistin-Resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. In Vitro Synergistic Activity of Antimicrobial Combinations against Carbapenem- and Colistin-Resistant Acinetobacter baumannii and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Bacterial Resistance to LspA Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LspA inhibitors like globomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming bacterial resistance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your research.
Issue 1: My LspA inhibitor (e.g., this compound) shows low potency against wild-type Gram-negative bacteria.
-
Possible Cause 1: Poor Outer Membrane Permeability. Many LspA inhibitors, including this compound and its analogs, are hydrophobic molecules that struggle to penetrate the impermeable outer membrane of Gram-negative bacteria.[1][2]
-
Troubleshooting Steps:
-
Use an Outer Membrane Permeabilizer: Co-administer your LspA inhibitor with an outer membrane permeabilizing agent like polymyxin B nonapeptide (PMBN). This can facilitate the entry of the inhibitor to its target in the inner membrane.[3]
-
Test in a Hyper-permeable Strain: Utilize a bacterial strain with a compromised outer membrane (e.g., an imp4213 mutant in E. coli) to confirm that the inhibitor is active against LspA once it reaches its target.[2]
-
Synthesize More Potent Analogs: If you are engaged in medicinal chemistry, focus on developing analogs with improved cell penetration properties. For example, the this compound analog G0790 was developed to have increased whole-cell potency.[2]
-
Issue 2: I'm observing the rapid emergence of resistance to my LspA inhibitor in culture.
-
Possible Cause 1: Genomic Amplification of the lspA Gene. Bacteria can develop a heteroresistance phenotype through unstable genomic amplifications of the lspA gene. This leads to increased LspA protein levels that can overcome the inhibitor.[2][4]
-
Troubleshooting Steps:
-
Verify lspA Copy Number: Use quantitative PCR (qPCR) to determine the copy number of the lspA gene in resistant isolates compared to the susceptible parent strain.
-
Assess Stability of Resistance: Subculture the resistant isolates in antibiotic-free media for several passages. Unstable resistance due to genomic amplification is often lost in the absence of selective pressure.[2]
-
Overexpress LspA in a Susceptible Strain: To confirm this mechanism, overexpress lspA from a plasmid in a susceptible wild-type strain and check if this confers resistance to your inhibitor.[2]
-
-
Possible Cause 2: Mutations Affecting Lipoprotein Expression. A modest decrease in the levels of the major outer membrane lipoprotein, Lpp, can be sufficient to confer resistance to LspA inhibitors.[2][4]
-
Troubleshooting Steps:
-
Sequence the lpp Gene and Regulatory Regions: Check for mutations in the lpp gene or its promoter region in resistant isolates.
-
Quantify Lpp Levels: Use Western blotting or mass spectrometry to compare the levels of Lpp protein in susceptible and resistant strains.
-
Test in an lpp Deletion Strain: Confirm the role of Lpp by testing your inhibitor's activity against a known lpp deletion mutant. Deletion of lpp has been shown to lead to this compound resistance.[2]
-
Issue 3: My LspA inhibitor is ineffective against Staphylococcus aureus.
-
Possible Cause: LspA is Non-Essential in S. aureus for in vitro growth. Unlike in many Gram-negative bacteria, the lipoprotein processing pathway is not essential for the viability of S. aureus under standard laboratory conditions.[2][5] Therefore, inhibiting LspA alone may not be sufficient to kill the bacteria.[5]
-
Troubleshooting Steps:
-
Investigate Combination Therapy: Explore synergistic interactions with other antibiotics. For example, this compound shows a strong synergistic effect with G0775, an inhibitor of the type I signal peptidase (SpsB).[5] This combination can overcome resistance mechanisms like the derepression of the ayr operon.[5]
-
Test in Different Growth Media: While non-essential in complex broth, mutations in lspA can impair growth in chemically defined media.[6][7] Assess the activity of your inhibitor in various media to understand its impact on bacterial fitness under different conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cyclic lipodepsipeptide antibiotic that competitively inhibits the lipoprotein signal peptidase II (LspA).[8] It binds to the active site of LspA, sterically blocking the cleavage of the signal peptide from prolipoproteins.[8][9] This leads to an accumulation of unprocessed lipoproteins in the inner membrane, disrupting the biogenesis of the outer membrane in Gram-negative bacteria, which is ultimately lethal.[1][9]
Q2: What are the primary known mechanisms of bacterial resistance to LspA inhibitors?
Bacteria can develop resistance to LspA inhibitors through several mechanisms:
-
Target Overexpression: Unstable genomic amplifications of the lspA gene can lead to increased production of the LspA enzyme, titrating out the inhibitor.[2][4]
-
Alteration of Lipoprotein Pathways: A modest decrease in the levels of the major outer membrane lipoprotein (Lpp) can confer resistance.[2][4]
-
Derepression of Resistance Operons: In S. aureus, the ayr operon is a major resistance mechanism against inhibitors of cell envelope pathways.[5]
Q3: What are the most promising strategies to overcome resistance to LspA inhibitors?
Several strategies are being explored to combat resistance:
-
Combination Therapy: Combining LspA inhibitors with drugs targeting other essential pathways, such as the protein secretion pathway (e.g., SpsB inhibitors), can create synergistic effects and overcome resistance.[5]
-
Development of Novel Analogs: Synthesizing new analogs of natural products like this compound (e.g., G0790) or using computational design to create novel cyclic peptide inhibitors can lead to compounds with greater potency and improved pharmacokinetic properties.[2][4][10]
-
Adjunctive Therapies: For Gram-negative bacteria, using outer membrane permeabilizers can enhance the efficacy of LspA inhibitors that have poor cell penetration.[1][3]
Q4: How can I measure the activity of my LspA inhibitor in vitro?
Several assays can be used to quantify LspA activity and inhibition:
-
FRET-Based Assays: These high-throughput assays use a synthetic peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by LspA separates the pair, resulting in a measurable increase in fluorescence.[3][10]
-
Gel-Shift Assays: This method tracks the cleavage of a recombinant prolipoprotein substrate (like ppICP) by LspA. The processed lipoprotein product is smaller and migrates faster on an SDS-PAGE gel. The inhibition of this shift can be quantified.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Synergistic Activity of this compound with G0775 against S. aureus
| Strain | G0775 MIC (µg/mL) | G0775 MIC with 20 µg/mL this compound (µg/mL) | Fold Change in MIC |
| USA300 | 0.116 | 0.016 | 7.25 |
| Data from Stone et al.[5] |
Table 2: In Vitro Activity of Computationally Designed LspA Inhibitors
| Compound | Target LspA | IC₅₀ (µM) |
| This compound | P. aeruginosa | 0.04 |
| G1a | P. aeruginosa | 2.94 ± 0.85 |
| G1b | P. aeruginosa | 3.68 ± 0.42 |
| Data from Molina-Peña et al.[10] |
Key Experimental Protocols
1. Protocol: LspA Activity Gel-Shift Assay
This protocol is adapted from Molina-Peña et al.[10]
-
Substrate Preparation:
-
Incubate the recombinant prolipoprotein substrate (e.g., 12 µM ppICP) with the lipid substrate (e.g., 600 µM DOPG) and the enzyme Lgt (e.g., 1.2 µM) for 60 minutes at 37°C. This reaction converts the prolipoprotein to the LspA substrate.
-
-
Inhibition Step:
-
Add your LspA inhibitor (e.g., this compound or test compound) at various concentrations (e.g., 0-1000 nM) to the reaction mixture.
-
-
LspA Cleavage Reaction:
-
Initiate the cleavage reaction by adding purified LspA.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the bands using Coomassie staining or another appropriate method.
-
Quantify the signal intensity of the cleaved product band relative to the uncleaved substrate band to determine the extent of inhibition.
-
2. Protocol: Lipoprotein Enrichment using Triton X-114 Phase Partitioning
This protocol is a generalized method based on principles described in multiple sources.[12][13]
-
Cell Lysis:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., TBSE) and lyse the cells using a French press, sonication, or enzymatic digestion.
-
Centrifuge to pellet unlysed cells and debris.
-
-
Triton X-114 Solubilization:
-
Add pre-chilled Triton X-114 to the supernatant to a final concentration of 2% (v/v).
-
Incubate on ice for 1 hour with gentle mixing to solubilize membrane proteins.
-
-
Phase Separation:
-
Transfer the tube to a 37°C water bath for 10 minutes to induce phase separation. The solution will become cloudy.
-
Centrifuge at room temperature (e.g., 10,000 x g for 10 minutes) to separate the upper aqueous phase from the lower detergent phase, which contains the lipoproteins.
-
-
Lipoprotein Precipitation:
-
Carefully remove and discard the upper aqueous phase.
-
Precipitate the lipoproteins from the detergent phase by adding several volumes of cold acetone and incubating overnight at -20°C.
-
-
Recovery:
-
Centrifuge at 16,000 x g for 20 minutes to pellet the precipitated lipoproteins.
-
Wash the pellet with acetone, air dry, and resuspend in a suitable buffer for downstream analysis (e.g., SDS-PAGE).[12]
-
Visualizations
Caption: The bacterial lipoprotein processing pathway and the inhibitory action of this compound on LspA.
Caption: A troubleshooting workflow to identify the mechanism of resistance to an LspA inhibitor.
Caption: Key strategies and approaches to circumvent bacterial resistance to LspA inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Lipoprotein Signal Peptidase Inhibitors with Antibiotic Properties Identified through Design of a Robust In Vitro HT Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Countering Gram-Negative Antibiotic Resistance: Recent Progress in Disrupting the Outer Membrane with Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enrichment of Bacterial Lipoproteins and Preparation of N-terminal Lipopeptides for Structural Determination by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipoprotein Extraction from Microbial Membrane and Lipoprotein/Lipopeptide Transfection into Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Limited Outer Membrane Penetration of Globomycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with globomycin and its analogs. The focus is on addressing the primary challenge of its limited outer membrane penetration in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is ineffective against my Gram-negative strain of interest, even at high concentrations. What are the possible reasons?
A1: Several factors could contribute to the lack of this compound efficacy:
-
Inherent Resistance: The primary reason for this compound's limited activity against many wild-type Gram-negative bacteria is the low permeability of their outer membrane[1][2][3][4][5]. The complex lipopolysaccharide (LPS) layer effectively prevents this compound from reaching its periplasmic target, the lipoprotein signal peptidase II (LspA).
-
Target Overexpression: Resistance can emerge through the amplification of the lspA gene, leading to increased LspA protein levels that can overcome the inhibitory effect of this compound[1].
-
Efflux Pumps: While less commonly cited as the primary resistance mechanism for this compound itself, efflux pumps of the AcrAB-TolC family can contribute to reduced intracellular concentrations of some this compound analogs[1].
-
Target Modification: Although not the most common mechanism of resistance, mutations in the lspA gene that alter the drug-binding site could potentially confer resistance.
-
Experimental Error: Inaccurate determination of the Minimum Inhibitory Concentration (MIC), degradation of the compound, or issues with the bacterial growth medium can all lead to apparent inefficacy.
Q2: How can I experimentally verify that poor outer membrane penetration is the cause of this compound's ineffectiveness in my experiments?
A2: You can perform a series of experiments to pinpoint the issue:
-
Use a Permeability-Enhanced Strain: Test this compound's activity on a mutant strain with a compromised outer membrane, such as an efflux pump deletion mutant (e.g., ΔtolC) or a strain with a known outer membrane defect. A significant decrease in the MIC in the mutant strain compared to the wild-type would strongly suggest that the outer membrane is a major barrier.
-
Outer Membrane Permeability Assay: Directly measure the permeability of the outer membrane using a fluorescent probe like N-phenyl-1-naphthylamine (NPN). An increase in NPN fluorescence upon treatment with a known permeabilizing agent, but not with this compound alone, would indicate an intact outer membrane that is resistant to this compound penetration.
-
Use a Potentiator: Combine this compound with a known outer membrane permeabilizing agent (a potentiator) such as EDTA or a low concentration of a polymyxin. A synergistic effect, where the combination is more effective than either agent alone, points to the outer membrane as the primary obstacle.
Q3: What are the known mechanisms of resistance to this compound and its analogs?
A3: The primary mechanisms of resistance that have been identified are:
-
Genomic Amplification of lspA: Bacteria can develop resistance by increasing the copy number of the lspA gene, leading to higher levels of the LspA enzyme. This increased target concentration requires a higher concentration of the inhibitor to achieve the same level of inhibition[1]. This resistance can sometimes be unstable and may be lost in the absence of selective pressure[1].
-
Mutations Affecting the Lpp Lipoprotein: Deletion or reduced expression of the major outer membrane lipoprotein, Lpp (Braun's lipoprotein), has been shown to confer resistance to this compound and its analogs. The accumulation of unprocessed Lpp in the inner membrane is thought to be a major contributor to the bactericidal effect of LspA inhibitors. Therefore, a reduction in Lpp levels alleviates this toxic accumulation[6].
Q4: Are there any commercially available this compound analogs with improved outer membrane penetration?
A4: While not all may be commercially available as standard reagents, several research groups have developed this compound analogs with enhanced activity against Gram-negative bacteria. These include compounds like G0790 and G5132, which have shown improved MIC values against various Gram-negative pathogens[1][5]. These analogs often feature modifications to the depsipeptide core or the lipid side chain to improve their physicochemical properties for better membrane transit[3][7]. Researchers may need to synthesize these compounds or collaborate with specialized chemistry groups.
Troubleshooting Guides
Problem 1: Inconsistent MIC Results for this compound or its Analogs
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Store this compound and its analogs as recommended by the supplier, typically as frozen stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Bacterial Inoculum Variability | Ensure a consistent starting inoculum density (e.g., 5 x 10^5 CFU/mL) for all MIC assays. Use a spectrophotometer to standardize the bacterial suspension before dilution. |
| Media Effects | Use a standard, recommended medium for MIC testing, such as Mueller-Hinton Broth (MHB). Components in some complex media can interfere with the activity of certain antibiotics. |
| Plastic Binding | Some hydrophobic compounds can adhere to the surface of plastic microtiter plates. Consider using low-binding plates or pre-treating the plates with a blocking agent if you suspect this is an issue. |
| Heteroresistance | Observe plates for the presence of subpopulations of resistant colonies within a zone of inhibition or at concentrations above the apparent MIC. This may indicate heteroresistance due to unstable genomic amplifications of lspA[1]. Consider plating on higher antibiotic concentrations to isolate and further characterize these resistant subpopulations. |
Problem 2: Outer Membrane Permeability Assay (NPN Assay) Yields No Signal or High Background
| Possible Cause | Troubleshooting Step |
| Inactive NPN | NPN is light-sensitive. Store the stock solution in the dark and prepare fresh working solutions. |
| Incorrect Wavelengths | Ensure the fluorometer is set to the correct excitation and emission wavelengths for NPN (typically around 350 nm for excitation and 420 nm for emission)[8][9]. |
| High Background Fluorescence | The growth medium can cause high background fluorescence. Wash the bacterial cells and resuspend them in a non-fluorescent buffer (e.g., 5 mM HEPES, pH 7.2) before adding NPN[8]. |
| Cell Density Too High or Too Low | Optimize the cell density for the assay. A typical starting point is an OD600 of 0.5. |
| Ineffective Positive Control | Use a known outer membrane permeabilizer like polymyxin B or EDTA as a positive control to ensure the assay is working correctly. If the positive control fails, troubleshoot the assay components and procedure. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and some of its analogs against various Gram-negative bacteria. This data highlights the improvements in activity achieved through chemical modification.
| Compound | E. coli MIC (µM) | K. pneumoniae MIC (µM) | E. cloacae MIC (µM) | A. baumannii MIC (µM) | Reference |
| This compound | >128 | >128 | >128 | >128 | [1] |
| G0790 | 16 | 16 | 16 | 64 | [1] |
| Compound 51 | 3.1 | - | - | - | [7] |
| Compound 61 | 0.78 | - | - | - | [7] |
| G5132 | >10-fold reduction vs this compound | >10-fold reduction vs this compound | >10-fold reduction vs this compound | >8-fold reduction vs this compound | [5] |
Note: MIC values can vary between different strains and experimental conditions.
Experimental Protocols
Outer Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)
This protocol is adapted from Helander and Mattila-Sandholm.
Materials:
-
Bacterial culture in mid-log phase
-
5 mM HEPES buffer (pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
Test compound (this compound or analog)
-
Positive control (e.g., Polymyxin B)
-
96-well black, clear-bottom microtiter plates
-
Fluorometer
Procedure:
-
Grow bacteria to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest cells by centrifugation and wash twice with 5 mM HEPES buffer.
-
Resuspend the cell pellet in 5 mM HEPES buffer to an OD600 of 0.5.
-
In a 96-well plate, add your test compounds (this compound, analogs) and controls to the desired final concentrations.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Immediately add the NPN-containing cell suspension to the wells of the 96-well plate.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Record fluorescence at time zero and at regular intervals for a desired period (e.g., every 5 minutes for 30 minutes).
-
An increase in fluorescence over time compared to the untreated control indicates outer membrane permeabilization.
Inner Membrane Permeability Assay using Propidium Iodide (PI)
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Test compound (this compound or analog)
-
Positive control (e.g., ethanol 70%)
-
96-well black, clear-bottom microtiter plates
-
Fluorometer or flow cytometer
Procedure:
-
Grow bacteria to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in PBS to an OD600 of 0.5.
-
In a 96-well plate, add your test compounds and controls to the desired final concentrations.
-
Add the bacterial suspension to the wells.
-
Add PI to each well to a final concentration of 2 µM.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
A significant increase in fluorescence compared to the untreated control indicates compromised inner membrane integrity.
Visualizations
Lipoprotein Maturation Pathway and this compound Inhibition
Caption: this compound inhibits LspA, blocking lipoprotein maturation.
Experimental Workflow for Assessing this compound Potentiation
References
- 1. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deletion of a previously uncharacterized lipoprotein lirL confers resistance to an inhibitor of type II signal peptidase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
how to prevent degradation of globomycin in stock solutions
Welcome to the technical support center for globomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in water but soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions, typically at a concentration of 1-10 mg/mL.[1][2] Methanol, ethanol, and ethyl acetate can also be used.[1][3] When preparing your stock solution, ensure the this compound is fully dissolved before storage.
Q2: How should I store my this compound stock solution to prevent degradation?
A2: For optimal stability, stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[4][5][6] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] The vials should be tightly sealed to prevent evaporation of the solvent and exposure to moisture.[4][6]
Q3: How long can I store this compound stock solutions?
A3: The stability of your this compound stock solution will depend on the solvent and storage temperature. The following table summarizes the general stability guidelines:
| Solvent | Storage Temperature | Stability Duration |
| DMSO | -20°C | At least 3 months[1] |
| DMSO | -80°C | Up to 1 year[5] |
| General Organic Solvents | -20°C | Up to 1 month[4] |
| General Organic Solvents | -80°C | Up to 6 months[6] |
Q4: I see precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation can occur if the concentration of this compound is too high or if the solution has undergone multiple freeze-thaw cycles. First, try to gently warm the solution to room temperature and vortex it to see if the precipitate redissolves. If it does not, you can try to centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. However, the concentration of the resulting solution will be unknown. To avoid this issue in the future, consider preparing a more dilute stock solution and ensure you are aliquoting it to minimize freeze-thaw cycles.
Q5: My this compound seems to have lost its activity. What could be the cause?
A5: Loss of activity is a strong indicator of this compound degradation. The primary cause of degradation in solution is likely hydrolysis of the ester linkage within its cyclic peptide structure. This would break open the ring and alter the conformation of the molecule, preventing it from effectively binding to its target, the lipoprotein signal peptidase II (LspA). To prevent this, always follow the recommended storage conditions and use freshly prepared or properly stored aliquots for your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing | - Concentration is too high.- Repeated freeze-thaw cycles.- Evaporation of solvent. | - Gently warm and vortex to redissolve.- If precipitate remains, centrifuge and use the supernatant (concentration will be unknown).- Prepare a more dilute stock solution in the future.- Aliquot stock solutions to avoid freeze-thaw cycles.- Ensure vials are tightly sealed. |
| Loss of biological activity | - Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).- Hydrolysis of the ester bond in the cyclic structure. | - Discard the inactive stock solution.- Prepare a fresh stock solution from solid this compound.- Strictly adhere to recommended storage conditions (-20°C or -80°C in tightly sealed aliquots). |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation.- Partial degradation of this compound. | - Ensure complete dissolution of solid this compound when preparing the stock solution.- Visually inspect for precipitation before each use.- Use a fresh aliquot for each experiment to ensure consistent concentration and activity. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution from 1 mg of this compound, add 100 µL of DMSO).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles remaining.
-
Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed vials.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new peptide antibiotic with spheroplast-forming activity. III. Structural determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
Globomycin Technical Support Center: Mitigating Off-Target Effects in Cellular Assays
Welcome to the Globomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays and to offer strategies for mitigating its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cyclic peptide antibiotic that acts as a specific inhibitor of the bacterial enzyme Lipoprotein Signal Peptidase II (LspA).[1] LspA is a crucial enzyme in the lipoprotein maturation pathway in many bacteria. By inhibiting LspA, this compound prevents the cleavage of the signal peptide from prolipoproteins, leading to an accumulation of unprocessed lipoproteins in the bacterial inner membrane.[2][3] This disruption of the lipoprotein maturation pathway ultimately compromises the integrity of the bacterial cell envelope, leading to cell death in susceptible species.[4][5]
Q2: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of LspA, several off-target effects have been reported:
-
LspA-Independent Activity: In some bacterial species, such as Mycobacterium tuberculosis, this compound exhibits bactericidal activity that is independent of LspA inhibition.[6][7][8] Studies have shown that this compound can still kill an lspA null mutant of M. tuberculosis without affecting lipoprotein processing.[6][8]
-
Induction of Bacterial Envelope Stress Responses: The accumulation of unprocessed lipoproteins due to LspA inhibition, or other membrane perturbations, can trigger bacterial envelope stress responses, such as the Cpx and Rcs pathways. These pathways are activated to mitigate damage to the cell envelope.
-
Effects on Eukaryotic Cells: At higher concentrations, this compound may exhibit cytotoxicity towards eukaryotic cells. It is crucial to determine the therapeutic window between its antibacterial activity and any potential effects on mammalian cells used in co-culture or host-pathogen interaction models.
-
Modulation of Antibiotic Resistance: In Methicillin-Resistant Staphylococcus aureus (MRSA), this compound has been observed to increase resistance to β-lactam antibiotics.[1]
Q3: How can I determine if the observed effect of this compound in my assay is on-target?
To confirm that the cellular phenotype you observe is due to the inhibition of LspA, you should perform a set of control experiments:
-
Use an lspA Knockout or Knockdown Strain: The most definitive control is to test this compound on a bacterial strain where the lspA gene has been deleted or its expression is significantly reduced. If this compound's effect is on-target, the lspA mutant should be resistant to this compound, or the phenotypic effect should be markedly diminished compared to the wild-type strain.
-
Western Blot Analysis of Lipoprotein Processing: Directly assess the processing of a known lipoprotein substrate of LspA. In the presence of an effective concentration of this compound, you should observe an accumulation of the unprocessed precursor form of the lipoprotein and a decrease in the mature form.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to demonstrate direct binding of this compound to LspA in intact cells. Target engagement is confirmed by an increase in the thermal stability of LspA in the presence of this compound.
Troubleshooting Guide
Here are some common issues encountered during experiments with this compound and steps to troubleshoot them:
| Problem | Possible Cause | Troubleshooting Steps |
| Bacterial death is observed, but Western blot shows no inhibition of lipoprotein processing. | The observed cytotoxicity may be due to an LspA-independent, off-target effect of this compound in your bacterial species.[6][8] | 1. Perform a dose-response curve: Determine if the concentration required for bactericidal activity is significantly higher than the reported IC50 for LspA inhibition. 2. Test in an lspA knockout strain: If the bactericidal effect persists in the absence of LspA, it confirms an off-target mechanism.[8] 3. Assess cell membrane integrity: Use assays to check for membrane depolarization or permeabilization, which could indicate a general membrane-disrupting effect.[2] |
| The Minimum Inhibitory Concentration (MIC) in the lspA knockout mutant is the same as the wild-type. | This strongly suggests that the primary mechanism of action of this compound in your bacterial strain is independent of LspA. | 1. Investigate alternative targets: Consider that this compound may have other cellular targets in your organism of interest. 2. Re-evaluate the suitability of this compound: If your goal is to specifically study the effects of LspA inhibition, this compound may not be the appropriate tool for this bacterial species. Consider using a different genetic or chemical tool to modulate LspA activity. |
| Cytotoxicity is observed in eukaryotic cells at concentrations close to the bacterial MIC. | This compound may have off-target effects on eukaryotic cells, limiting its therapeutic window in your assay system. | 1. Determine the IC50 in your eukaryotic cell line: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to quantify the concentration at which this compound affects the viability of your eukaryotic cells. 2. Compare bacterial MIC to eukaryotic IC50: This will define the therapeutic index. A low therapeutic index indicates a higher likelihood of off-target effects in host-pathogen studies. 3. Consider this compound analogs: Some newer analogs of this compound have been designed for improved specificity and reduced off-target effects.[9][10][11] |
| Unexpected changes in gene expression are observed, unrelated to lipoprotein processing. | This compound-induced cell envelope stress may be activating signaling pathways that lead to widespread transcriptional changes. | 1. Monitor for activation of envelope stress responses: Use reporter assays (e.g., promoter fusions to fluorescent proteins or β-galactosidase) for key stress response pathways like Cpx and Rcs. 2. Analyze the expression of known stress response genes: Use RT-qPCR to measure the transcript levels of genes known to be upregulated during envelope stress. |
Data Presentation
Table 1: Comparative MIC and IC50 Values for this compound and Analogs
| Compound | Organism | Genotype | MIC (µg/mL) | Eukaryotic Cell Line | IC50 (µM) | Reference |
| This compound | E. coli | Wild-type | 10 | - | - | [12] |
| This compound | P. aeruginosa | Wild-type | 16 | - | - | [12] |
| This compound | A. baumannii AB5075 | Wild-type | >32 | - | - | [12] |
| This compound | M. tuberculosis | Wild-type | ≥40 | - | - | [6][8] |
| This compound | M. tuberculosis | ΔlspA | ≥40 | - | - | [6][8] |
| This compound | S. aureus | Wild-type | >100 | - | - | [1] |
| This compound | S. melliferum | Wild-type | - | - | 6.25-12.5 | [2] |
| Analog G2a | A. baumannii AB5075 | Wild-type | 16 | - | - | [12] |
| Analog G2d | A. baumannii AB5075 | Wild-type | 16 | - | - | [12] |
| Analog 61 | E. coli | Wild-type | ~0.44 (0.78 µM) | - | - | [9] |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a no-drug control well.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions. The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Western Blot for Lipoprotein Processing
This protocol is for detecting the accumulation of unprocessed lipoproteins, a hallmark of LspA inhibition.
Materials:
-
Bacterial cultures (treated with this compound and untreated control)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody specific to a lipoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Grow bacterial cultures to mid-log phase and treat with the desired concentration of this compound for a specified time. An untreated culture should be used as a control.
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells using an appropriate method (e.g., sonication, bead beating) in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of a higher molecular weight band (the unprocessed lipoprotein) should be visible in the this compound-treated sample.
Visualizations
Caption: On-target effect of this compound on the bacterial lipoprotein maturation pathway.
Caption: Workflow for troubleshooting and identifying off-target effects of this compound.
Caption: Potential off-target activation of bacterial envelope stress responses by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of spiralin processing by the lipopeptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deletion of a previously uncharacterized lipoprotein lirL confers resistance to an inhibitor of type II signal peptidase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LspA-independent action of this compound on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of this compound analogs as novel gram-negative antibiotics [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating LspA as the Primary Target of Globomycin in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence validating Lipoprotein signal peptidase A (LspA) as the primary molecular target of the cyclic peptide antibiotic, globomycin, in bacteria. By comparing the effects of this compound on wild-type bacteria with those on strains harboring mutated or inhibited LspA, this document aims to offer a clear and objective overview supported by quantitative data and detailed experimental methodologies. Furthermore, it explores potential alternative mechanisms of this compound action to provide a well-rounded perspective for researchers in the field of antibiotic development.
The Central Role of LspA in Bacterial Lipoprotein Maturation
Bacterial lipoproteins are a crucial class of membrane-anchored proteins involved in a myriad of essential cellular processes, including nutrient uptake, signal transduction, cell wall synthesis, and virulence. The maturation of these lipoproteins is a multi-step process, with LspA playing a pivotal role.
Lipoprotein Processing Pathway:
The biosynthesis of mature lipoproteins follows a conserved pathway in most bacteria:
-
Translocation: The precursor prolipoprotein is translocated across the cytoplasmic membrane.
-
Modification by Lgt: Prolipoprotein diacylglyceryl transferase (Lgt) attaches a diacylglycerol moiety to a conserved cysteine residue in the prolipoprotein's signal peptide.
-
Cleavage by LspA: Lipoprotein signal peptidase A (LspA) recognizes the lipid-modified cysteine and cleaves the signal peptide, releasing the mature lipoprotein.
-
N-acylation by Lnt (in Gram-negative bacteria): Apolipoprotein N-acyltransferase (Lnt) adds a third acyl chain to the N-terminal cysteine of the mature lipoprotein.
This compound exerts its antibacterial effect by specifically inhibiting the crucial cleavage step mediated by LspA. This inhibition leads to an accumulation of unprocessed prolipoproteins in the cell membrane, disrupting the outer membrane integrity and ultimately causing cell death in susceptible bacteria.
Comparative Efficacy of this compound: Wild-Type vs. LspA-Mutant Bacteria
A cornerstone in validating LspA as the primary target of this compound is the comparison of its antimicrobial activity against wild-type bacteria and strains with genetic alterations in the lspA gene.
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. Studies consistently demonstrate that bacteria with a compromised LspA are significantly more susceptible to this compound, as evidenced by lower MIC values. Conversely, overexpression of LspA can lead to increased resistance.
| Bacterium | Strain | Relevant Genotype | This compound MIC (µg/mL) | This compound Analog (G0790) MIC (µg/mL) | Reference |
| Escherichia coli | CFT073 | Wild-type | >128 | 16 | [1] |
| Escherichia coli | MG1655 ΔtolC | Efflux pump deficient | 1 | 0.5 | [1] |
| Staphylococcus aureus | JE2 | Wild-type | >100 | Not Reported | [2] |
| Staphylococcus aureus | NE1757 | lspA mutant | >100 (Increased resistance to β-lactams with this compound) | Not Reported | [2] |
| Mycobacterium tuberculosis | H37Rv | Wild-type | 40-160 | Not Reported | [3][4] |
| Mycobacterium tuberculosis | ΔlspA::lspAmut | lspA null mutant | 40-160 | Not Reported | [3][4] |
Note: In some Gram-positive bacteria like S. aureus, where LspA is not essential for viability under standard laboratory conditions, the effect of this compound is more nuanced. While it may not exhibit potent direct antimicrobial activity, its inhibition of LspA can synergize with other antibiotics, such as β-lactams, by altering the cell envelope.[2]
Bacterial Growth Dynamics
Bacterial growth curve analysis provides a dynamic view of an antibiotic's effect over time. In the presence of this compound, susceptible wild-type bacteria exhibit a significant inhibition of growth, characterized by a longer lag phase and a lower final optical density. In contrast, LspA-deficient mutants, while potentially showing altered growth kinetics on their own, display a heightened sensitivity to this compound at sub-MIC concentrations for wild-type strains.
Alternative Hypothesis: LspA-Independent Mechanisms
While the evidence overwhelmingly points to LspA as the primary target of this compound, some studies have suggested the possibility of LspA-independent effects, particularly in certain bacterial species.
A notable example is Mycobacterium tuberculosis. Research has shown that this compound exhibits mycobactericidal activity at concentrations that do not inhibit the processing of the lipoprotein MPT-83.[3][4] Furthermore, the growth-inhibitory effect of this compound remains unchanged in an lspA null mutant of M. tuberculosis, strongly suggesting an alternative mechanism of action in this organism.[3][4] The precise nature of this LspA-independent mechanism in M. tuberculosis remains an active area of investigation. It is important to note that such LspA-independent effects have not been widely reported for other bacteria, where the inhibition of lipoprotein processing is the well-established mode of action.
Experimental Protocols
Rigorous and reproducible experimental design is paramount in drug target validation. Below are detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the logarithmic phase bacterial culture in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria without this compound) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Bacterial Growth Curve Assay
Materials:
-
Spectrophotometer or microplate reader with shaking capabilities
-
Sterile culture tubes or a 96-well plate
-
Appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
Procedure:
-
Inoculum Preparation: Dilute an overnight bacterial culture into fresh, pre-warmed medium to an OD600 of approximately 0.05.
-
Experimental Setup: Aliquot the diluted culture into culture tubes or wells of a 96-well plate. Add this compound at the desired concentrations to the test cultures. Include a no-antibiotic control.
-
Incubation and Measurement: Incubate the cultures at 37°C with continuous shaking. Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for a period of 12-24 hours.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the curves of the treated cultures to the untreated control.
In Vitro LspA Activity Assay
This assay directly measures the enzymatic activity of purified LspA and its inhibition by this compound.
Materials:
-
Purified LspA enzyme
-
A fluorogenic or chromogenic LspA substrate (e.g., a synthetic peptide mimicking the LspA cleavage site with a reporter molecule)
-
Assay buffer (e.g., Tris-HCl with a detergent like Triton X-100)
-
This compound stock solution
-
Fluorometer or spectrophotometer
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, purified LspA enzyme, and varying concentrations of this compound.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Add the LspA substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the change in fluorescence or absorbance over time. The rate of change is proportional to the LspA activity.
-
Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the velocity against the this compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizing the Validation Workflow
A systematic approach is crucial for validating a new drug target. The following diagram illustrates a typical workflow for confirming an enzyme as the primary target of a small molecule inhibitor.
Conclusion
The convergence of evidence from genetic, biochemical, and structural studies provides a robust validation of LspA as the primary target of this compound in a wide range of bacteria. The differential susceptibility of wild-type versus LspA-mutant strains, coupled with direct in vitro inhibition and the visualization of the this compound-LspA complex, forms a compelling case. While the existence of LspA-independent mechanisms in specific organisms like Mycobacterium tuberculosis highlights the importance of continued research, the LspA-centric model remains the cornerstone for understanding and developing this compound and its analogs as potent antibacterial agents. This guide serves as a foundational resource for researchers aiming to build upon this knowledge in the ongoing battle against antibiotic resistance.
References
A Comparative Analysis of the Antibacterial Efficacy of Globomycin and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Globomycin, a cyclic peptide antibiotic produced by several species of Streptomyces, has garnered significant interest as a potential therapeutic agent due to its specific activity against Gram-negative bacteria.[1][2][3] Its unique mechanism of action, the inhibition of lipoprotein signal peptidase II (LspA), disrupts the bacterial cell wall synthesis, leading to the formation of spheroplasts and eventual cell death.[1][4][5] LspA is an essential enzyme in the bacterial lipoprotein maturation pathway, making it an attractive target for the development of novel antibiotics.[3][4][6] This guide provides a comprehensive comparison of the antibacterial efficacy of this compound and its synthetic analogues, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Inhibition of the Lipoprotein Processing Pathway
This compound exerts its antibacterial effect by targeting and inhibiting LspA, a crucial enzyme in the bacterial lipoprotein processing pathway. This pathway is responsible for the maturation of lipoproteins, which are essential components of the bacterial cell envelope, playing roles in structural integrity, nutrient uptake, and virulence. The inhibition of LspA leads to an accumulation of unprocessed prolipoproteins in the cytoplasmic membrane, ultimately disrupting the outer membrane biogenesis and leading to cell death.[1]
Below is a diagram illustrating the bacterial lipoprotein processing pathway and the inhibitory action of this compound.
Caption: Bacterial lipoprotein processing pathway and inhibition by this compound.
Comparative Antibacterial Efficacy
The antibacterial activity of this compound and its synthetic analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound and several of its analogues against a panel of clinically relevant bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Escherichia coli | - | - | [1] |
| Escherichia coli | - | - | [2] | |
| Escherichia coli | - | - | [6] | |
| Acinetobacter baumannii ATCC 17978 | >64 | >54.6 | [7] | |
| Enterobacter cloacae ATCC 13047 | 16 | 13.7 | [8] | |
| Klebsiella pneumoniae ATCC 700603 | 32 | 27.3 | [8] | |
| Staphylococcus aureus | >100 | >85.3 | [9] | |
| Analogue 51 | Escherichia coli | - | 3.1 | [6] |
| Analogue 61 | Escherichia coli | - | 0.78 | [6] |
| G5132 | Acinetobacter baumannii ATCC 17978 | 8 | 6.8 | [7] |
| Acinetobacter baumannii ATCC 19606 | 8 | 6.8 | [7] | |
| Escherichia coli | 4 | 3.4 | [7] | |
| Enterobacter cloacae | 1 | 0.85 | [7] | |
| Klebsiella pneumoniae | 2 | 1.7 | [7] | |
| G0790 | Escherichia coli CFT073 | 2 | 1.7 | [8] |
| Enterobacter cloacae ATCC 13047 | 2 | 1.7 | [8] | |
| Klebsiella pneumoniae ATCC 700603 | 4 | 3.4 | [8] | |
| Acinetobacter baumannii ATCC 17978 | 32 | 27.3 | [8] |
Note: MIC values can vary slightly between studies due to differences in experimental conditions.
Structure-Activity Relationship of Synthetic Analogues
Research into synthetic analogues of this compound has aimed to improve its potency, broaden its antibacterial spectrum, and enhance its pharmacokinetic properties.[6][10][11] Key findings from structure-activity relationship studies include:
-
The Hydroxyl Group of L-Serine is Essential: The hydroxyl group within the L-Serine residue of this compound is critical for its antimicrobial activity.[10][11]
-
Alkyl Side Chain Length: The length of the alkyl side chain significantly influences the antibacterial potency.[10][11] Longer alkyl chains have been associated with increased activity.[11]
-
Modified Cyclic Core: Modifications to the cyclic core of the peptide have generally resulted in weaker activity.[10][11]
-
Expanded Spectrum: Some synthetic analogues have demonstrated a broader antimicrobial spectrum, showing efficacy against not only Gram-negative but also Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][12] For instance, an analogue with a long alkyl side chain exhibited moderate activity against S. aureus.[11]
-
Improved Potency: Optimized analogues, such as compounds 51 and 61, have shown significantly improved MIC values against E. coli compared to the parent this compound molecule.[6] Similarly, G5132 and G0790 have demonstrated enhanced activity against a range of Gram-negative pathogens.[7][8]
Experimental Protocols
The determination of antibacterial efficacy relies on standardized and reproducible experimental protocols. The most common method for quantifying the potency of antibiotics like this compound and its analogues is the broth microdilution method to determine the MIC.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.
Below is a generalized workflow for the broth microdilution assay.
Caption: Generalized workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (this compound or its analogue) is prepared in a suitable solvent at a known concentration.
-
Preparation of Microtiter Plates: The antimicrobial agent is serially diluted (typically twofold) in a liquid growth medium, such as Mueller-Hinton Broth, across the wells of a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: The test bacterium is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The inoculated plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).
-
Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Conclusion
This compound and its synthetic analogues represent a promising class of antibacterial agents with a specific and valuable mechanism of action against LspA. While this compound itself shows potent activity primarily against Gram-negative bacteria, synthetic modifications have led to the development of analogues with enhanced potency and a broader spectrum of activity. The quantitative data presented in this guide highlights the significant improvements achieved through medicinal chemistry efforts. Continued research and development of novel this compound analogues, guided by structure-activity relationship studies and robust preclinical testing, hold the potential to deliver new therapeutic options in the fight against multidrug-resistant bacterial infections.
References
- 1. This compound, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]
- 2. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anl.gov [anl.gov]
- 5. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structure-activity relationships of this compound analogues as antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Globomycin-Induced Phenotypes in Lipoprotein Processing Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of globomycin-induced phenotypes in bacterial lipoprotein processing mutants. It offers a detailed examination of experimental data, protocols for key validation assays, and a visual representation of the underlying molecular pathways. This information is intended to aid researchers in the study of bacterial lipoprotein processing and the development of novel antimicrobial agents targeting this essential pathway.
Comparative Performance of LspA Inhibitors
This compound is a well-characterized inhibitor of lipoprotein signal peptidase A (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway. Its inhibitory action leads to the accumulation of unprocessed prolipoproteins in the cell membrane, ultimately causing cell stress and, in many Gram-negative bacteria, cell death. The study of this compound's effects is often validated by comparing its induced phenotypes with those observed in genetic mutants of the lipoprotein processing pathway, primarily lgt and lspA mutants. Furthermore, the development of novel LspA inhibitors necessitates a comparative analysis of their performance against this compound.
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its alternatives against various bacterial strains, including those with mutations in lipoprotein processing genes.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against various bacterial strains.
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | K-12 | >100 | [1] |
| Escherichia coli | JE2 | >100 | [2] | |
| Staphylococcus aureus | USA300 | >100 | [2] | |
| Staphylococcus aureus | ATCC43300 | >100 | [2] | |
| Acinetobacter baumannii | AB5075 | 16 | [3] | |
| Acinetobacter baumannii | AB17978 | 12.5 | [3] | |
| Pseudomonas aeruginosa | - | 16 | [3] | |
| Myxovirescin (TA) | Escherichia coli | - | 1 | [4] |
| G0790 | Escherichia coli | CFT073 | 4- to 8-fold lower than this compound | [5] |
| G5132 | Acinetobacter baumannii | Ab17978 | >8-fold lower than this compound | [6] |
| Acinetobacter baumannii | Ab19606 | >8-fold lower than this compound | [6] | |
| Escherichia coli | - | >10-fold lower than this compound | [6] | |
| Enterobacter cloaceae | - | >10-fold lower than this compound | [6] | |
| Klebsiella pneumoniae | - | >10-fold lower than this compound | [6] | |
| G2a | Escherichia coli | - | 32 | [3] |
| Pseudomonas aeruginosa | - | 32 | [3] | |
| Acinetobacter baumannii | AB5075 | 16 | [3] | |
| Acinetobacter baumannii | AB17978 | 12.5 | [3] | |
| G2d | Escherichia coli | - | 32 | [3] |
| Pseudomonas aeruginosa | - | 32 | [3] | |
| Acinetobacter baumannii | AB5075 | 16 | [3] | |
| Acinetobacter baumannii | AB17978 | 12.5 | [3] |
Table 2: Effect of lspA Mutation and this compound on β-Lactam Resistance in MRSA.
| Strain | Condition | Oxacillin MIC (µg/mL) | Reference |
| JE2 (Wild-Type) | Untreated | 32 - 64 | [2] |
| NE1757 (lspA::Tn) | Untreated | 128 - 256 | [2] |
| JE2 (Wild-Type) | + this compound (10-30 µg/mL) | Growth rescued at 40 µg/mL Oxacillin | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate this compound-induced phenotypes.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.[7]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (e.g., this compound) stock solution
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, inoculate fresh broth and grow to an optical density (OD) of 0.5 at 600 nm.[7] This corresponds to a standardized cell density.
-
Dilute the culture to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in MHB.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing broth and bacteria but no test compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
Analysis of Lipoprotein Processing by Western Blot
This protocol is used to detect the accumulation of unprocessed prolipoproteins in bacterial cells treated with this compound or in lipoprotein processing mutants.
Materials:
-
Bacterial cell cultures (treated and untreated)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the lipoprotein of interest
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Grow bacterial cultures to mid-log phase and treat with the desired concentration of this compound for a specified time.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or using a bead beater).
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. The appearance of a higher molecular weight band corresponding to the unprocessed prolipoprotein indicates inhibition of LspA.[3]
-
Lipoprotein Enrichment by Triton X-114 Phase Partitioning
This method is used to separate hydrophobic proteins, including lipoproteins, from hydrophilic proteins in a bacterial cell lysate.[1]
Materials:
-
Bacterial cell pellet
-
Triton X-114 (pre-condensed)
-
Tris-buffered saline (TBS)
-
Ice bath
-
Water bath (37°C)
-
Centrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the bacterial cell pellet in ice-cold TBS containing 1% Triton X-114.
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet insoluble debris.
-
-
Phase Separation:
-
Washing the Detergent Phase:
-
Carefully remove the upper aqueous phase.
-
Add fresh, ice-cold TBS to the lower detergent phase and mix thoroughly on ice until the solution is clear.
-
Repeat the phase separation (steps 2b and 2c) to wash the detergent phase. Repeat this wash step at least twice.
-
-
Protein Precipitation:
-
After the final wash, precipitate the proteins from the detergent phase by adding 10 volumes of ice-cold acetone.
-
Incubate at -20°C overnight.
-
Centrifuge at 15,000 x g for 15 minutes to pellet the precipitated proteins.
-
Wash the pellet with 90% acetone and air dry. The enriched lipoproteins are now ready for downstream analysis such as SDS-PAGE and Western blotting.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the bacterial lipoprotein processing pathway and the experimental workflow for validating this compound's effects.
Caption: Bacterial lipoprotein processing pathway and the inhibitory action of this compound on LspA.
Caption: Workflow for validating this compound-induced phenotypes in lipoprotein processing mutants.
References
- 1. Enrichment of Bacterial Lipoproteins and Preparation of N-terminal Lipopeptides for Structural Determination by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
- 11. Partitioning of glycosylphosphatidylinositol (GPI)-anchored proteins with Triton X-114 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Globomycin and Other Antibiotic Classes
This guide provides a detailed comparison of the antibiotic globomycin with other antimicrobial agents, focusing on the phenomenon of cross-resistance. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on this compound's interactions, presents detailed methodologies for key experiments, and visualizes complex biological and experimental pathways.
This compound is a cyclic peptide antibiotic that specifically targets and inhibits lipoprotein signal peptidase II (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway.[1][2] This mechanism, distinct from many other antibiotic classes, makes it a compelling subject for cross-resistance studies. LspA is considered an attractive target for new antibiotics because it is essential in Gram-negative bacteria and is not present in eukaryotes.[1]
Data Summary: this compound Activity and Cross-Resistance Profiles
This compound's primary activity is against Gram-negative bacteria.[3] Its efficacy against Gram-positive organisms, such as Staphylococcus aureus, is limited, with Minimum Inhibitory Concentrations (MICs) often exceeding 100 μg/ml.[4] The following tables summarize quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Analogs Against Various Bacterial Strains
| Compound | Organism | Strain | Resistance Phenotype | MIC (μg/mL) |
| This compound | S. aureus | JE2 | - | >100[4] |
| This compound | A. baumannii | ATCC 17978 | Wild-type | >64[5] |
| G5132 (analog) | A. baumannii | ATCC 17978 | Wild-type | 8[5] |
| G5132 (analog) | A. baumannii | CDC 0052 | Carbapenem-resistant | 8[5] |
| G5132 (analog) | A. baumannii | CDC 0070 | Carbapenem-resistant | 8[5] |
| This compound | E. coli | CFT073 | Wild-type | 4-8 times higher than G0790[6] |
| G0790 (analog) | E. coli | CFT073 | Wild-type | 4- to 8-fold lower than this compound[6] |
| G0790 (analog) | E. cloacae | ATCC 13047 | - | 4- to 8-fold lower than this compound[6] |
| G0790 (analog) | K. pneumoniae | ATCC 700603 | - | 4- to 8-fold lower than this compound[6] |
Table 2: Antagonistic Interaction of this compound with β-Lactams against Methicillin-Resistant S. aureus (MRSA)
A notable interaction is the antagonism observed between this compound and β-lactam antibiotics in MRSA. Inhibition of LspA by this compound, or genetic mutation of the lspA gene, leads to an increase in β-lactam resistance.[4][7] This suggests that the accumulation of the LspA substrate, a diacylglyceryl-prolipoprotein, modulates the resistance phenotype.[4]
| Organism | Strain | Antibiotic | This compound (μg/mL) | Fold Change in Oxacillin MIC |
| S. aureus | JE2 (MRSA) | Oxacillin | 3.125 | >8-fold increase[4] |
| S. aureus | JE2 (MRSA) | Oxacillin | 6.25 | >8-fold increase[4] |
| S. aureus | JE2 (MRSA) | Oxacillin | 12.5 | >8-fold increase[4] |
| S. aureus | JE2 (MRSA) | Oxacillin | 25 | >8-fold increase[4] |
Mechanisms of Resistance
Resistance to this compound: Resistance to this compound and its derivatives in Gram-negative bacteria is not typically mediated by mutations in the LspA target itself.[8] Instead, resistance mechanisms include:
-
Overexpression of LspA: Unstable genomic amplifications containing the lspA gene can lead to increased protein levels, conferring a heteroresistance phenotype.[6]
-
Modification of Lipoprotein Expression: Decreased expression or complete deletion of the major outer membrane lipoprotein, Lpp, can also lead to resistance.[6]
Cross-Resistance and Collateral Sensitivity:
-
β-Lactams: As detailed above, this compound exhibits antagonism with β-lactams in MRSA, effectively increasing resistance.[4] This is a case of collateral sensitivity in reverse, where targeting one pathway negatively impacts the efficacy of another drug.
-
Other Classes: There is no significant evidence of cross-resistance between this compound and other major antibiotic classes that target different pathways (e.g., protein synthesis inhibitors like linezolid or DNA gyrase inhibitors like fluoroquinolones).[9] Resistance to this compound is highly specific to the LspA pathway.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibiotic interactions. Below are protocols for determining MIC and evaluating cross-resistance.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the standard methods described by the Clinical and Laboratory Standards Institute (CLSI).[10]
-
Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in a sterile saline or broth solution (e.g., Mueller-Hinton Broth - MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound (or other test antibiotic) at a high concentration in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This results in a final bacterial concentration of 5 x 10⁵ CFU/mL. b. Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[10]
Protocol 2: Checkerboard Assay for Synergy/Antagonism Analysis
This method is used to assess the interaction between two antimicrobial agents.
-
Plate Setup: a. Prepare a 96-well plate. Along the x-axis, prepare serial two-fold dilutions of Antibiotic A (e.g., this compound) in 50 µL volumes. b. Along the y-axis, prepare serial two-fold dilutions of Antibiotic B (e.g., oxacillin) in 50 µL volumes. c. The result is a matrix where each well contains a unique combination of concentrations of the two antibiotics.
-
Inoculation and Incubation: a. Prepare and standardize the bacterial inoculum as described in Protocol 1. b. Add 100 µL of the final bacterial suspension to each well. c. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC of each antibiotic alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of A + FIC of B c. Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
No Interaction: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizations: Pathways and Workflows
This compound's Mechanism of Action
This compound inhibits the LspA enzyme, which is the second step in the lipoprotein processing pathway in bacteria. This pathway is essential for the proper localization and function of numerous cell envelope proteins.[11]
Caption: Bacterial lipoprotein processing pathway and the inhibitory action of this compound on LspA.
Experimental Workflow for Cross-Resistance Assessment
The process of evaluating cross-resistance involves exposing a bacterial strain to one antibiotic and then testing its susceptibility to other agents.
Caption: Workflow for inducing resistance and testing for cross-resistance phenotypes.
References
- 1. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anl.gov [anl.gov]
- 3. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antibiotic Resistance to Molecules Commonly Prescribed for the Treatment of Antibiotic-Resistant Gram-Positive Pathogens: What Is Relevant for the Clinician? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Globomycin Target Engagement Studies in Live Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for studying globomycin's target engagement in live bacterial cells. This compound, a potent inhibitor of lipoprotein signal peptidase A (LspA), is a valuable tool for investigating bacterial physiology and a potential lead for novel antibiotic development. Understanding its interaction with LspA in a native cellular environment is crucial for these endeavors. This document outlines quantitative data, detailed experimental protocols, and a comparison of current techniques.
Introduction to this compound and its Target
This compound is a cyclic depsipeptide antibiotic that specifically inhibits LspA, an essential bacterial enzyme responsible for the cleavage of the signal peptide from prolipoproteins. This processing is a critical step in the maturation and localization of a wide array of bacterial lipoproteins, which are involved in various cellular functions, including nutrient uptake, cell wall synthesis, and virulence. Inhibition of LspA leads to the accumulation of unprocessed prolipoproteins in the inner membrane, ultimately causing cell death in many Gram-negative bacteria.
Quantitative Comparison of LspA Inhibitors
The efficacy of LspA inhibitors can be quantified by determining their half-maximal effective concentration (EC50) in live bacterial cells. This is often assessed by monitoring the accumulation of unprocessed lipoproteins, such as the major outer membrane lipoprotein (Lpp), in the presence of the inhibitor.
| Compound | Target | Organism | EC50 | Reference |
| This compound | LspA | Escherichia coli | ~2 µg/mL | [1] |
| Myxovirescin (TA) | LspA | Escherichia coli | ~0.25 µg/mL | [1] |
| G0790 (this compound analog) | LspA | Escherichia coli | 4- to 8-fold lower MIC than this compound | |
| Compound 61 (this compound analog) | LspA | Escherichia coli | MIC of 0.78 µM | [2] |
Note: MIC (Minimum Inhibitory Concentration) values are also indicative of compound potency in live cells.
Methodologies for Target Engagement Studies
Several techniques can be employed to study the engagement of this compound with LspA in live bacterial cells. The primary methods discussed here are the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP). A third method, Activity-Based Protein Profiling (ABPP), is also discussed as a potential but challenging approach.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by observing the thermal stabilization of a protein upon ligand binding. The principle is that a protein bound to a ligand is more resistant to heat-induced denaturation.
-
Bacterial Culture and Treatment:
-
Grow E. coli cultures to the mid-logarithmic phase.
-
Treat the bacterial cultures with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the bacterial cells using an appropriate method (e.g., sonication or enzymatic lysis with lysozyme).
-
Since LspA is a membrane protein, include a detergent extraction step (e.g., using Triton X-100 or NP-40) after the heating step to solubilize membrane proteins[3].
-
Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble LspA at each temperature point using Western blotting with an anti-LspA antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble LspA as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Thermal Proteome Profiling (TPP)
TPP is a high-throughput extension of CETSA that uses quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously. This allows for the unbiased identification of drug targets and off-targets.
-
Sample Preparation:
-
Prepare bacterial cultures and treat with this compound or vehicle as described for CETSA.
-
Heat aliquots of the cultures across a temperature gradient.
-
-
Lysis and Protein Digestion:
-
Lyse the cells and separate the soluble protein fractions.
-
Digest the soluble proteins into peptides using trypsin.
-
-
Isobaric Labeling and Mass Spectrometry:
-
Label the peptides from each temperature point with tandem mass tags (TMT) or other isobaric labels.
-
Pool the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins at each temperature.
-
Generate melting curves for each identified protein.
-
Proteins that show a significant thermal shift upon this compound treatment are identified as potential targets or downstream effectors.
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for the direct measurement of its activity.
-
Lack of a Nucleophilic Catalyst: LspA is an aspartyl protease that uses an activated water molecule for catalysis, rather than a nucleophilic amino acid residue that can be targeted by common activity-based probes[4].
-
Probe Design: Designing a specific activity-based probe for LspA is challenging. It would require a reactive group that can be activated by the catalytic aspartates in the active site. While probes for other protease classes exist, a specific probe for LspA has not been widely reported[1][5].
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Thermal Proteome Profiling (TPP) | Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand-induced thermal stabilization | Proteome-wide thermal stabilization | Covalent labeling of active enzyme sites |
| Readout | Western blot of a specific protein | Mass spectrometry of the proteome | Gel-based fluorescence or mass spectrometry |
| Scope | Targeted (one protein at a time) | Proteome-wide (unbiased) | Targeted to an enzyme class |
| Live Cells | Yes | Yes | Yes |
| Pros | Relatively simple and low cost; directly measures target engagement in live cells. | Unbiased, proteome-wide analysis; can identify off-targets and downstream effects. | Directly measures enzyme activity; high sensitivity. |
| Cons | Requires a specific antibody; low throughput; challenging for membrane proteins. | Requires expensive equipment (mass spectrometer); complex data analysis. | Requires a specific chemical probe, which is not available for LspA; may not work for all enzymes. |
| Suitability for LspA | Feasible with modifications for membrane proteins. | Feasible and provides a global view of this compound's effects. | Currently challenging due to the lack of a specific probe. |
Visualizing the Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits the LspA enzyme in the bacterial inner membrane.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
TPP Experimental Workflow
References
- 1. Synthesis and Application of Activity-Based Probes for Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Walls: Unraveling the Distinct Mechanisms of Globomycin and β-Lactam Antibiotics
In the ongoing battle against bacterial infections, understanding the precise mechanisms of antimicrobial agents is paramount for the development of new therapies and overcoming resistance. This guide provides a detailed comparison of two classes of antibiotics that both target the bacterial cell envelope but through fundamentally different pathways: the lipopeptide globomycin and the widely utilized β-lactam antibiotics.
This comprehensive analysis, tailored for researchers, scientists, and drug development professionals, delves into their distinct molecular targets, mechanisms of action, and the experimental methodologies used to elucidate these differences.
At a Glance: Key Mechanistic Differences
| Feature | This compound | β-Lactam Antibiotics |
| Primary Target | Lipoprotein Signal Peptidase II (LspA) | Penicillin-Binding Proteins (PBPs), specifically DD-transpeptidases |
| Cellular Process Inhibited | Post-translational processing and maturation of bacterial lipoproteins | Final step of peptidoglycan synthesis (cross-linking) |
| Molecular Mechanism | Binds to the active site of LspA, preventing the cleavage of the signal peptide from prolipoproteins. | Act as structural analogs of D-alanyl-D-alanine, acylating the serine residue in the PBP active site, leading to irreversible inhibition. |
| Effect on Cell Envelope | Disrupts the localization and function of lipoproteins, compromising the integrity of the outer membrane in Gram-negative bacteria. | Inhibits the formation of the rigid peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure. |
| Primary Spectrum | Gram-negative bacteria | Broad spectrum (Gram-positive and Gram-negative, depending on the specific agent) |
Quantitative Comparison of Efficacy
The following table summarizes the in vitro efficacy of this compound and a representative β-lactam antibiotic, ampicillin, against Escherichia coli.
| Antibiotic | Target | Metric | Value | Reference Strain(s) |
| This compound | LspA | MIC | 0.78 - 3.1 µM | E. coli |
| Ampicillin | PBPs | MIC | 2 - 8 µg/mL (~5.7 - 22.9 µM) | E. coli DH5α, DH10B, ATCC 25922 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.
Delving into the Mechanisms of Action
The fundamental difference between this compound and β-lactam antibiotics lies in the specific biosynthetic pathway they disrupt. While both ultimately affect the integrity of the bacterial cell envelope, they do so by targeting distinct enzymatic players.
This compound: A Wrench in the Lipoprotein Assembly Line
This compound is a cyclic lipopeptide antibiotic that specifically targets lipoprotein signal peptidase II (LspA).[1][2] LspA is a crucial enzyme in the lipoprotein maturation pathway, responsible for cleaving the N-terminal signal peptide from prolipoproteins after they have been lipidated.[3][4] This cleavage is essential for the proper localization and function of lipoproteins, which play vital roles in maintaining the structural integrity of the outer membrane, nutrient uptake, and signal transduction in Gram-negative bacteria.[5][6]
By binding to the active site of LspA, this compound acts as a non-cleavable substrate mimic, sterically hindering the enzyme and preventing the processing of prolipoproteins.[6][7] This leads to an accumulation of unprocessed lipoproteins in the inner membrane, disrupting the outer membrane biogenesis and ultimately compromising the bacterial cell envelope, causing spheroplast formation and cell death.[8][9]
Caption: Mechanism of this compound Action.
β-Lactam Antibiotics: Sabotaging the Cell Wall's Foundation
The β-lactam antibiotics, a vast and widely used class including penicillins and cephalosporins, target the final stages of peptidoglycan biosynthesis.[10][11][12] Peptidoglycan is a critical polymer that forms a mesh-like layer around the bacterial cytoplasmic membrane, providing structural support and preventing osmotic lysis.[13][14]
The key enzymes in the final step of peptidoglycan synthesis are the penicillin-binding proteins (PBPs), particularly the DD-transpeptidases.[10][15] These enzymes catalyze the cross-linking of peptide side chains of adjacent glycan strands, a reaction that gives the peptidoglycan layer its rigidity. β-lactam antibiotics are structural analogs of the D-alanyl-D-alanine terminus of the peptide side chains.[15][16] This molecular mimicry allows them to bind to the active site of PBPs. The strained β-lactam ring then acylates a crucial serine residue in the PBP active site, forming a stable, covalent bond.[13][16] This irreversible inhibition of PBP function prevents the cross-linking of peptidoglycan, leading to the synthesis of a weakened cell wall.[10][17] In a hypotonic environment, this structural failure results in cell lysis and bacterial death.
Caption: Mechanism of β-Lactam Action.
Experimental Protocols
The distinct mechanisms of this compound and β-lactam antibiotics are elucidated through a variety of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium (e.g., E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic (this compound or a β-lactam) is prepared in an appropriate solvent.
-
A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate, with each well containing a specific concentration of the drug in broth.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).
-
The plate is incubated at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Caption: MIC Determination Workflow.
Lipoprotein Signal Peptidase II (LspA) Activity Assay
This assay measures the inhibitory effect of this compound on the enzymatic activity of LspA.
Protocol: In Vitro FRET-Based Assay
-
Reagents and Materials:
-
Purified recombinant LspA enzyme.
-
A synthetic fluorescent resonance energy transfer (FRET) peptide substrate that mimics the LspA cleavage site. The peptide is labeled with a fluorophore and a quencher.
-
Assay buffer.
-
This compound stock solution.
-
-
Assay Procedure:
-
The FRET peptide substrate is diluted in the assay buffer in a microplate.
-
Varying concentrations of this compound are added to the wells.
-
The reaction is initiated by the addition of purified LspA enzyme.
-
The fluorescence intensity is monitored over time using a plate reader.
-
-
Data Analysis:
-
In the absence of an inhibitor, LspA cleaves the FRET substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
This compound inhibits this cleavage, leading to a dose-dependent decrease in the rate of fluorescence increase.
-
The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Penicillin-Binding Protein (PBP) Binding Assay
This assay measures the ability of β-lactam antibiotics to bind to their PBP targets.
Protocol: Competitive Binding Assay with a Fluorescent Penicillin Analog
-
Preparation of Bacterial Membranes:
-
Bacterial cells are grown to mid-log phase and harvested.
-
The cells are lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
-
Competitive Binding:
-
The membrane preparations are incubated with various concentrations of the test β-lactam antibiotic.
-
A fluorescently labeled penicillin analog (e.g., Bocillin FL) is then added to the mixture at a fixed concentration. This fluorescent analog will bind to any PBPs that have not been inhibited by the test antibiotic.
-
-
Detection and Quantification:
-
The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.
-
The gel is visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to the different PBPs is quantified.
-
-
Data Analysis:
-
The binding of the test β-lactam antibiotic will compete with the binding of the fluorescent analog, leading to a dose-dependent decrease in the fluorescence intensity of the PBP bands.
-
The fluorescence intensity is plotted against the concentration of the test antibiotic to determine the IC50 value for each PBP.
-
Conclusion
This compound and β-lactam antibiotics represent two distinct and elegant strategies for disrupting the bacterial cell envelope. While β-lactams target the very foundation of the cell wall by inhibiting peptidoglycan synthesis, this compound sabotages a critical post-translational modification pathway essential for the integrity of the outer membrane in Gram-negative bacteria. A thorough understanding of these divergent mechanisms, supported by robust experimental data, is crucial for the rational design of novel antimicrobial agents and the development of strategies to combat the growing threat of antibiotic resistance. The methodologies and comparative data presented in this guide offer a foundational resource for researchers dedicated to this critical endeavor.
References
- 1. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. kinact / KI Value Determination for Penicillin-Binding Proteins in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 12. Penicillin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Globomycin for Bacterial Signal Peptidase II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of globomycin, a cyclic peptide antibiotic, for its target, bacterial signal peptidase II (LspA). The information presented herein is intended to assist researchers and drug development professionals in understanding the therapeutic potential and limitations of this compound and its analogs. We will explore its mechanism of action, compare its performance against alternative inhibitors, and provide detailed experimental protocols for its evaluation.
Introduction to this compound and its Target, LspA
This compound is a natural lipopeptide antibiotic discovered in Streptomyces species.[1][2] It exhibits specific activity, primarily against Gram-negative bacteria, by inhibiting a crucial enzyme in the bacterial lipoprotein biosynthesis pathway: lipoprotein signal peptidase II (LspA).[3][4] LspA is an essential aspartyl protease responsible for the maturation of lipoproteins, which are vital for various functions in bacteria, including cell wall synthesis, nutrient acquisition, and signal transduction.[5][6] Because LspA is conserved across many bacterial species but absent in eukaryotes, it represents a highly attractive target for the development of novel antibiotics.[7][8][9] The specificity of an antibiotic for its intended target is a critical parameter, as off-target effects can lead to host toxicity and other undesirable outcomes. This guide will delve into the experimental evidence that defines the specificity of this compound.
Mechanism of Action and the Bacterial Lipoprotein Pathway
This compound exerts its antibacterial effect by binding tightly to the active site of LspA.[10] Crystal structures of the LspA-globomycin complex reveal that this compound acts as a non-cleavable substrate mimic, sterically blocking the active site and preventing the processing of prolipoproteins.[6][11] This inhibition leads to the accumulation of unprocessed lipoproteins in the cytoplasmic membrane, disrupting the integrity of the bacterial cell envelope and ultimately causing cell death.[7]
The bacterial lipoprotein pathway is a multi-step process essential for the proper localization and function of lipoproteins. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: Bacterial Lipoprotein Processing Pathway and Inhibition by this compound.
Quantitative Evaluation of this compound's Specificity
The specificity of this compound has been evaluated through various in vitro and cell-based assays. The following table summarizes key quantitative data, comparing its activity against its intended target with its effects on different bacterial types and eukaryotic cells.
| Parameter | Target/Organism | This compound Activity | Reference |
| In Vitro LspA Inhibition (IC₅₀) | Pseudomonas aeruginosa LspA | 40 nM | [12] |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 0.78 - 3.1 µM (Optimized Analogs) | [13] |
| Acinetobacter baumannii | >8-fold lower MIC for analog G5132 vs. This compound | [14] | |
| Staphylococcus aureus | >100 µg/mL | [1] | |
| Spiroplasma melliferum | 6.25 - 12.5 µM | [4] | |
| Mycobacterium tuberculosis | ≥40 mg/L (potential LspA-independent action) | [15][16] | |
| Eukaryotic Cell Cytotoxicity | Various Cell Lines | LspA is absent in eukaryotes, suggesting low cytotoxicity. | [7][8][9] |
Interpretation of Data:
-
High Potency for LspA: this compound and its analogs are potent inhibitors of LspA in the nanomolar to low micromolar range.[12][13]
-
Gram-Negative Selectivity: The antibiotic shows significantly greater activity against Gram-negative bacteria compared to Gram-positive bacteria like S. aureus, which has an MIC greater than 100 µg/mL.[1] This selectivity is a key feature of this compound.
-
LspA-Independent Effects: In Mycobacterium tuberculosis, this compound exhibits mycobactericidal activity, but this effect appears to be independent of LspA inhibition, suggesting potential off-target effects in this organism.[15][16]
-
High Target Specificity (Eukaryotic Cells): The absence of LspA in eukaryotic cells is a strong indicator of this compound's specificity for a bacterial target, which generally translates to low host cell toxicity.
Comparison with Alternative LspA Inhibitors
While this compound is the most studied LspA inhibitor, other natural and synthetic compounds also target this enzyme. Myxovirescin is another natural product inhibitor, and recently, computational design has yielded novel peptide analogs with improved properties.[12][17]
| Inhibitor | Type | Key Characteristics | Reference |
| This compound | Natural Cyclic Peptide | Well-characterized; high specificity for Gram-negative LspA; moderate potency. | [1][4] |
| Myxovirescin | Natural Macrolide | Targets LspA but has a different chemical structure than this compound. | [17] |
| G0790 | Synthetic Analog | More potent than this compound against E. coli; reduced efflux contributes to improved activity. | [18] |
| G5132 | Synthetic Analog | More potent than this compound against wild-type and clinical A. baumannii isolates. | [19] |
| G2a / G2d | Computationally Designed Peptides | Potent inhibitors with high nM IC₅₀ values; comparable or better antimicrobial activity than this compound against ESKAPE-E pathogens. | [12] |
Experimental Protocols
To aid in the evaluation of this compound and other potential LspA inhibitors, detailed protocols for key experiments are provided below.
Experimental Workflow for Inhibitor Specificity Evaluation
The following diagram outlines a typical workflow for assessing the specificity of a potential antibiotic like this compound.
Caption: Workflow for Evaluating Inhibitor Specificity.
Protocol 1: In Vitro LspA Inhibition Assay (FRET-based)
This assay measures the inhibition of LspA activity using a fluorescence resonance energy transfer (FRET) peptide substrate.[12]
Materials:
-
Purified LspA enzyme
-
FRET peptide substrate (containing a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the LspA enzyme to each well (final concentration typically in the nM range).
-
Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells (final concentration typically in the µM range).
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction rates from the linear portion of the fluorescence progress curves.
-
Plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[20][21]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Methodology:
-
Grow the bacterial strain overnight in MHB.
-
The next day, dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.
-
Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.
-
Include a positive control for growth (bacteria in MHB without antibiotic) and a negative/sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD₆₀₀) with a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[20]
Protocol 3: Eukaryotic Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[22]
Materials:
-
Eukaryotic cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader)
Methodology:
-
Seed the eukaryotic cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a viability control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Conclusion
The available evidence strongly supports the high specificity of this compound for bacterial signal peptidase II, particularly in Gram-negative bacteria. Its mechanism of action, which involves targeting an essential enzyme absent in eukaryotes, provides a solid foundation for its selective antibacterial activity. While off-target effects have been noted in specific organisms like M. tuberculosis, its overall profile makes it a valuable lead compound. The development of synthetic analogs has already demonstrated the potential to overcome some of its limitations, such as potency and spectrum of activity. The experimental protocols and comparative data provided in this guide offer a framework for the continued evaluation and optimization of this compound-based antibiotics in the fight against multidrug-resistant bacteria.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lipoproteins of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are Signal peptidase-II inhibitors and how do they work? [synapse.patsnap.com]
- 9. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anl.gov [anl.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. LspA-independent action of this compound on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 18. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deletion of a previously uncharacterized lipoprotein lirL confers resistance to an inhibitor of type II signal peptidase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. protocols.io [protocols.io]
- 22. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
